(S)-1-(4-Fluorophenyl)propan-1-amine
Description
BenchChem offers high-quality (S)-1-(4-Fluorophenyl)propan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-1-(4-Fluorophenyl)propan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(1S)-1-(4-fluorophenyl)propan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN/c1-2-9(11)7-3-5-8(10)6-4-7/h3-6,9H,2,11H2,1H3/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWZFVQWUKNCKQL-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC=C(C=C1)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301278924 | |
| Record name | (αS)-α-Ethyl-4-fluorobenzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301278924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
473732-86-4 | |
| Record name | (αS)-α-Ethyl-4-fluorobenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=473732-86-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (αS)-α-Ethyl-4-fluorobenzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301278924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(S)-1-(4-Fluorophenyl)propan-1-amine chemical properties and structure
Properties, Asymmetric Synthesis, and Pharmaceutical Applications[1]
Executive Summary
(S)-1-(4-Fluorophenyl)propan-1-amine (CAS: 1145786-74-8 for HCl salt) is a high-value chiral building block belonging to the class of
This guide provides a comprehensive technical analysis of the compound's physiochemical profile, validated asymmetric synthesis protocols, and analytical characterization methods, designed to support researchers in medicinal chemistry and process development.
Chemical Identity & Structure
Nomenclature & Identifiers
| Property | Detail |
| IUPAC Name | (1S)-1-(4-Fluorophenyl)propan-1-amine |
| Common Name | (S)- |
| CAS Number (HCl) | 1145786-74-8 |
| CAS Number (Free Base) | 473732-86-4 (Note: Stereochemistry varies by vendor; verification via optical rotation is mandatory) |
| Molecular Formula | C |
| Molecular Weight | 153.20 g/mol (Free Base); 189.66 g/mol (HCl Salt) |
| SMILES | CCC1=CC=C(F)C=C1 |
Structural Topology
The molecule features a chiral center at the benzylic position (C1), connecting a 4-fluorophenyl ring and an ethyl group. The (S)-configuration is defined by the Cahn-Ingold-Prelog (CIP) priority rules, where the amine group has the highest priority.
Figure 1: Structural topology highlighting functional zones for medicinal chemistry applications.
Physiochemical Properties
The fluorine substitution significantly alters the electronic and physical profile compared to the parent benzylamine.
| Property | Value | Context/Implication |
| LogP (Predicted) | 1.82 | Moderate lipophilicity; good blood-brain barrier (BBB) permeability potential. |
| pKa (Base) | ~9.6 | Typical for primary alkyl amines; exists as a cation at physiological pH. |
| Polar Surface Area | 26.02 Å | Low PSA favors membrane permeability. |
| Boiling Point | ~205°C (760 mmHg) | High boiling point requires vacuum distillation for purification of the free base. |
| Fluorine Effect | Weak electron withdrawal deactivates the ring slightly, reducing oxidative metabolism at the ring. |
Asymmetric Synthesis Protocols
Achieving high enantiomeric excess (ee) is critical. Two primary routes are recommended: the Ellman Sulfinamide Auxiliary method (chemical) and Biocatalytic Transamination (enzymatic).
Route A: Ellman's Sulfinamide Strategy (Recommended for Lab Scale)
This method utilizes (S)-tert-butylsulfinamide as a chiral auxiliary to induce stereochemistry during the reduction of the corresponding ketone.
Protocol:
-
Condensation: React 1-(4-fluorophenyl)propan-1-one with (S)-(-)-2-methyl-2-propanesulfinamide in the presence of Ti(OEt)
(Lewis acid/dehydrating agent) in THF at 60°C to form the chiral N-sulfinyl imine. -
Diastereoselective Reduction: Cool to -48°C and add L-Selectride or NaBH
. The bulky tert-butyl group directs the hydride attack to the Re-face of the imine. -
Hydrolysis: Treat the resulting sulfinamide with 4M HCl in dioxane/methanol to cleave the auxiliary, yielding (S)-1-(4-fluorophenyl)propan-1-amine hydrochloride.
Key Advantages:
-
Predictable stereochemistry (typically >98% de).[1]
-
Scalable to kilogram quantities.
-
Avoids heavy metal catalysts used in hydrogenation.
Route B: Biocatalytic Transamination (Recommended for Scale-Up)
Uses
Protocol:
-
Reaction Mix: 1-(4-fluorophenyl)propan-1-one (50 mM), Isopropyl amine (1 M, amine donor), PLP (1 mM, cofactor), and Transaminase enzyme in Phosphate Buffer (pH 7.5).
-
Process: Incubate at 30°C with agitation.
-
Workup: Acidify to pH 2, wash with MTBE (removes ketone), basify to pH 12, extract with EtOAc.
Figure 2: Comparative workflow for chemical vs. biocatalytic synthesis.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
The benzylic proton is the diagnostic signal.
-
1H NMR (400 MHz, CDCl3):
- 7.28–7.20 (m, 2H, Ar-H meta to F).
- 7.05–6.98 (m, 2H, Ar-H ortho to F).
- 3.85 (t, J = 6.8 Hz, 1H, CH -NH2). Note: This triplet may appear as a dd depending on resolution.
- 1.75–1.65 (m, 2H, CH2 -CH3).
- 1.45 (br s, 2H, NH2).
- 0.88 (t, J = 7.4 Hz, 3H, CH3).
Chiral HPLC Method
Separation of enantiomers is essential for QC.
-
Column: Chiralcel OD-H or Lux Cellulose-1 (Polysaccharide based).
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Flow Rate: 0.5 mL/min.
-
Detection: UV @ 254 nm.
-
Expected Retention: The (S)-enantiomer typically elutes second on OD-H columns (verify with racemic standard).
Applications in Drug Development
Pharmacophore Utility
The (S)-1-(4-fluorophenyl)propan-1-amine moiety is a "privileged structure" in medicinal chemistry, often functioning as a bioisostere for simple benzylamines or phenethylamines.
-
Metabolic Stability: The para-fluorine blocks P450-mediated hydroxylation at the 4-position, extending half-life (
). -
Receptor Affinity: Used in the design of Calcimimetics (allosteric modulators of the Calcium Sensing Receptor, CaSR) and NK1 Antagonists (substance P inhibitors).
Safety & Handling
-
Hazard Class: Corrosive (Skin Corr. 1B).
-
Storage: Hygroscopic salt. Store under nitrogen in a desiccator. The free base rapidly absorbs CO
from air to form carbamates; always store as the HCl salt for long-term stability.
References
-
Ellman, J. A., et al. (2002). "Asymmetric Synthesis of Chiral Amines with tert-Butanesulfinamide." Accounts of Chemical Research.
- Nugent, T. C. (2010).
-
PubChem Compound Summary. (2025). "(R)-1-(4-Fluorophenyl)propan-1-amine (and enantiomer data)." National Center for Biotechnology Information.
- Ghisalberti, C., et al. (2010). "Biocatalytic synthesis of chiral amines using omega-transaminases." Trends in Biotechnology.
-
Phenomenex Application Guide. (2024). "Chiral HPLC Separation of Fluorinated Benzylamines."
Sources
A Senior Application Scientist's Guide to the Synthesis of (S)-1-(4-Fluorophenyl)propan-1-amine Precursors
Abstract
(S)-1-(4-Fluorophenyl)propan-1-amine is a critical chiral building block in the synthesis of numerous pharmaceutical compounds. Its stereochemical purity is paramount to the efficacy and safety of the final active pharmaceutical ingredient (API). This in-depth technical guide provides a comprehensive overview of the primary synthetic strategies for accessing precursors to this vital amine, with a focus on methods that ensure high enantiomeric purity. We will explore the synthesis of the key starting material, 1-(4-fluorophenyl)propan-1-one, and delve into the three principal asymmetric methodologies for its conversion to the target chiral amine: asymmetric reductive amination, enzymatic and dynamic kinetic resolution, and the use of chiral auxiliaries. This guide is intended for researchers, scientists, and drug development professionals seeking to implement robust and efficient synthetic routes to (S)-1-(4-fluorophenyl)propan-1-amine.
Introduction: The Significance of Chiral Amines in Medicinal Chemistry
Chiral amines are ubiquitous structural motifs in a vast array of pharmaceuticals and agrochemicals.[1] The specific three-dimensional arrangement of substituents around the chiral amine center is often crucial for biological activity, with one enantiomer typically exhibiting the desired therapeutic effect while the other may be inactive or even responsible for adverse effects. (S)-1-(4-Fluorophenyl)propan-1-amine serves as a key intermediate in the synthesis of various biologically active molecules, making its efficient and stereoselective synthesis a topic of significant interest in the pharmaceutical industry.
This guide will provide a detailed examination of the most effective methods for preparing precursors to this important chiral amine, offering insights into the practical application and underlying principles of each approach.
Synthesis of the Key Precursor: 1-(4-Fluorophenyl)propan-1-one
The common precursor for the asymmetric synthesis of (S)-1-(4-Fluorophenyl)propan-1-amine is the prochiral ketone, 1-(4-fluorophenyl)propan-1-one.[2][3][4] A reliable and scalable synthesis of this starting material is the foundational step for any successful synthetic campaign. The most common and industrially viable method for its preparation is the Friedel-Crafts acylation of fluorobenzene with propanoyl chloride or propanoic anhydride.
Friedel-Crafts Acylation: A Robust Approach
The Friedel-Crafts acylation involves the reaction of an aromatic compound with an acylating agent in the presence of a Lewis acid catalyst. For the synthesis of 1-(4-fluorophenyl)propan-1-one, fluorobenzene is acylated with propanoyl chloride, typically using aluminum chloride (AlCl₃) as the catalyst.
Experimental Protocol: Friedel-Crafts Acylation
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride (1.1 equivalents) and a suitable solvent (e.g., dichloromethane).
-
Addition of Acylating Agent: The flask is cooled to 0 °C in an ice bath, and propanoyl chloride (1.0 equivalent) is added dropwise via the dropping funnel.
-
Addition of Fluorobenzene: Fluorobenzene (1.0 equivalent) is then added dropwise, maintaining the temperature at 0 °C.
-
Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: The reaction is carefully quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
Purification: The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by vacuum distillation to yield 1-(4-fluorophenyl)propan-1-one.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
}
Figure 1: Synthesis of 1-(4-Fluorophenyl)propan-1-one.
Asymmetric Synthesis of (S)-1-(4-Fluorophenyl)propan-1-amine
With the prochiral ketone in hand, the next critical step is the asymmetric introduction of the amine functionality to create the desired (S)-enantiomer. Several powerful strategies have been developed for this transformation, each with its own set of advantages and considerations.
Asymmetric Reductive Amination
Asymmetric reductive amination is a direct and atom-economical method for the synthesis of chiral amines from ketones.[5] This one-pot reaction involves the condensation of the ketone with an amine source to form an imine intermediate, which is then asymmetrically reduced to the chiral amine. This transformation can be achieved using either biocatalysts or chemocatalysts.
Enzymes, particularly transaminases (TAs) and reductive aminases (RedAms), have emerged as highly efficient and selective catalysts for the synthesis of chiral amines.[6][7] They operate under mild, aqueous conditions and often exhibit exquisite enantioselectivity.
-
Transaminases (TAs): These pyridoxal-5'-phosphate (PLP) dependent enzymes catalyze the transfer of an amino group from an amine donor (e.g., isopropylamine) to a ketone acceptor.[8][9][10] The equilibrium of the reaction can be driven towards the product by using a large excess of the amine donor or by removing the ketone by-product (e.g., acetone). For the synthesis of (S)-1-(4-Fluorophenyl)propan-1-amine, an (S)-selective transaminase is required. Protein engineering has been instrumental in developing transaminases with improved activity towards bulky ketones.[11]
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
}
Figure 2: Transaminase-mediated synthesis.
Experimental Protocol: Transaminase-Mediated Reductive Amination
-
Reaction Buffer: Prepare a suitable buffer solution (e.g., 100 mM potassium phosphate, pH 8.0).
-
Reagent Preparation: To the buffer, add the (S)-selective transaminase, pyridoxal-5'-phosphate (PLP) cofactor (typically ~1 mM), and the amine donor (e.g., isopropylamine, often in large excess).
-
Substrate Addition: Add 1-(4-fluorophenyl)propan-1-one to the reaction mixture. A co-solvent such as DMSO may be required to improve substrate solubility.
-
Reaction Conditions: The reaction is typically incubated at a controlled temperature (e.g., 30-40 °C) with gentle agitation.
-
Monitoring and Work-up: The reaction progress is monitored by HPLC or GC to determine conversion and enantiomeric excess (ee%). Upon completion, the product is extracted with an organic solvent, and the aqueous layer is discarded.
-
Purification: The organic layer is dried and concentrated, and the product can be purified by column chromatography or crystallization.
-
Reductive Aminases (RedAms): These enzymes utilize a nicotinamide cofactor (NADH or NADPH) to directly reduce the imine formed in situ from the ketone and an amine source (e.g., ammonia or an alkylamine).[7] A cofactor regeneration system, such as glucose and glucose dehydrogenase (GDH), is typically employed to make the process economically viable.
Transition metal catalysts, particularly those based on iridium and ruthenium with chiral phosphine ligands, are also effective for the asymmetric reductive amination of ketones.[12][13] These methods often involve hydrogenation under pressure.
Experimental Protocol: Iridium-Catalyzed Asymmetric Reductive Amination
-
Catalyst Preparation: In a glovebox, a pre-catalyst such as [Ir(COD)Cl]₂ is mixed with a chiral phosphine ligand (e.g., a derivative of f-Binaphane) in a suitable solvent like dichloromethane.
-
Reaction Setup: In a separate vessel, 1-(4-fluorophenyl)propan-1-one, an amine source (e.g., p-anisidine), and a Lewis acid additive like Ti(OiPr)₄ are dissolved in a solvent.
-
Reaction Execution: The catalyst solution is transferred to the substrate mixture, and the vessel is placed in a high-pressure autoclave. The reaction is then carried out under hydrogen pressure (e.g., 1000 psi) at room temperature.
-
Work-up and Purification: After the reaction, the solvent is removed, and the product is purified by chromatography. If a protecting group like p-methoxyphenyl is used, it can be removed in a subsequent step.[12]
| Method | Catalyst/Enzyme | Typical Yield (%) | Typical ee% (S) | Key Advantages | Key Disadvantages |
| Transamination | (S)-selective Transaminase | >90 | >99 | High selectivity, mild conditions, green | Enzyme cost and stability, equilibrium limitations |
| Reductive Aminase | Reductive Aminase (RedAm) | High | >99 | Direct amination, high selectivity | Requires cofactor regeneration |
| Chemocatalysis | Iridium-chiral phosphine | High | up to 96 | Broad substrate scope | High pressure, expensive catalysts, metal contamination |
Kinetic Resolution of Racemic 1-(4-Fluorophenyl)propan-1-amine
Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. This approach relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent.
Lipases are commonly employed for the kinetic resolution of racemic amines via enantioselective acylation.[14][15][16] In a typical EKR, one enantiomer of the racemic amine is selectively acylated by the lipase, leaving the other enantiomer unreacted. This allows for the separation of the acylated and unacylated amines. Candida antarctica lipase B (CALB), often in its immobilized form (Novozym 435), is a particularly effective and robust enzyme for this purpose.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
-
Reaction Setup: Racemic 1-(4-fluorophenyl)propan-1-amine is dissolved in a suitable organic solvent (e.g., diethyl ether).
-
Acylating Agent and Enzyme: An acylating agent, such as ethyl acetate, and the lipase (e.g., Novozym 435) are added to the solution.
-
Reaction Progression: The mixture is shaken or stirred at a controlled temperature until approximately 50% conversion is reached, which can be monitored by GC or HPLC.
-
Separation: The enzyme is filtered off, and the acylated and unreacted amines are separated, typically by column chromatography or by an acid-base extraction procedure.
The major drawback of EKR is that the maximum theoretical yield for a single enantiomer is 50%.
To overcome the 50% yield limitation of EKR, dynamic kinetic resolution (DKR) can be employed. In DKR, the enzymatic resolution is coupled with an in-situ racemization of the slower-reacting enantiomer.[17][18][19] This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. For primary amines, this is often achieved by combining a lipase with a ruthenium or palladium-based racemization catalyst.[20][21]
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];
}
Figure 3: Dynamic Kinetic Resolution of a primary amine.
Experimental Protocol: Dynamic Kinetic Resolution
-
Reaction Setup: Racemic 1-(4-fluorophenyl)propan-1-amine, a lipase (e.g., CALB), an acylating agent (e.g., isopropyl acetate), and a racemization catalyst (e.g., a Shvo-type ruthenium complex) are combined in a suitable solvent.
-
Reaction Conditions: The reaction is typically heated to facilitate racemization while remaining within the optimal temperature range for the enzyme.
-
Work-up and Purification: Upon completion, the catalysts are removed by filtration, and the product is purified by standard methods.
| Method | Catalyst/Enzyme | Theoretical Yield (%) | Typical ee% | Key Advantages | Key Disadvantages |
| EKR | Lipase (e.g., CALB) | 50 | >95 | Simple setup, readily available enzymes | Maximum 50% yield |
| DKR | Lipase + Ru/Pd catalyst | 100 | >99 | High yield, high enantioselectivity | Catalyst compatibility can be an issue |
Chiral Auxiliary-Based Synthesis
The use of a chiral auxiliary is a classical and highly reliable method for asymmetric synthesis.[22] In this approach, a chiral molecule (the auxiliary) is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been established, the auxiliary is cleaved and can often be recovered.
For the synthesis of chiral amines, the tert-butanesulfinamide auxiliary, developed by Ellman, is particularly effective.[23][24][25]
Experimental Protocol: Ellman Auxiliary Approach
-
Formation of the Sulfinylimine: (S)-tert-butanesulfinamide is condensed with 1-(4-fluorophenyl)propan-1-one in the presence of a Lewis acid such as Ti(OEt)₄ to form the corresponding N-sulfinylimine.
-
Diastereoselective Reduction: The C=N bond of the sulfinylimine is then reduced. The bulky tert-butanesulfinyl group effectively shields one face of the imine, leading to a highly diastereoselective reduction. Common reducing agents include NaBH₄.
-
Cleavage of the Auxiliary: The tert-butanesulfinyl group is readily cleaved under mild acidic conditions (e.g., HCl in methanol) to afford the desired (S)-1-(4-fluorophenyl)propan-1-amine hydrochloride salt.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#FBBC05"];
}
Figure 4: Synthesis using the Ellman chiral auxiliary.
Conclusion
The synthesis of precursors for (S)-1-(4-Fluorophenyl)propan-1-amine can be accomplished through several robust and highly stereoselective methods. The choice of the optimal synthetic route will depend on factors such as the desired scale of the synthesis, cost considerations, and available equipment.
-
Biocatalytic reductive amination using transaminases offers an environmentally friendly and highly selective route, particularly for large-scale manufacturing where green chemistry principles are paramount.
-
Dynamic kinetic resolution provides an elegant solution for converting a racemic amine into a single, enantiopure product in high yield, making it an attractive option when the racemic amine is readily available.
-
The chiral auxiliary approach , particularly with the Ellman auxiliary, is a reliable and well-established method that consistently delivers high diastereoselectivity and is well-suited for laboratory-scale synthesis and process development.
By understanding the principles and practical considerations of each of these methods, researchers and drug development professionals can make informed decisions to efficiently and effectively synthesize the enantiomerically pure (S)-1-(4-Fluorophenyl)propan-1-amine required for their pharmaceutical development programs.
References
-
Rational design of a (S)-selective-Transaminase for asymmetric synthesis of (1S). Queen's University Belfast.
-
Rational Design of a (S)-Selective-Transaminase for Asymmetric Synthesis of (1S). Almac.
-
Identification of (S)-selective transaminases for the asymmetric synthesis of bulky chiral amines. PubMed.
-
Engineering the large pocket of an (S)-selective transaminase for asymmetric synthesis of (S)-1-amino-1-phenylpropane. RSC Publishing.
-
ω-Transaminase-Mediated Asymmetric Synthesis of (S)-1-(4-Trifluoromethylphenyl)Ethylamine. MDPI.
-
Novel heterogeneous ruthenium racemization catalyst for dynamic kinetic resolution of chiral aliphatic amines. Green Chemistry (RSC Publishing).
-
Myers Chem 115. Harvard University.
-
Application Notes and Protocols: (S)-2-(4-Fluorophenyl)propan-1-ol in the Synthesis of Pharmaceutical Intermediates. Benchchem.
-
Ellman's Sulfinamides. MilliporeSigma.
-
Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines. Scilit.
-
Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemization. Organic Chemistry Portal.
-
Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines. Organic Chemistry Portal.
-
Highly Efficient Lipase-Catalyzed Kinetic Resolution of Chiral Amines. CHIMIA.
-
Acylative Dynamic Kinetic Resolution of Secondary Alcohols: Tandem Catalysis by HyperBTM and Bäckvall's Ruthenium Complex. Edgars Suna Group.
-
1-Propanone, 1-(4-fluorophenyl)-. NIST WebBook.
-
Diastereoselective synthesis using chiral auxiliary. Edgars Suna Group.
-
Asymmetric Synthesis of Amines. Ellman Laboratory - Yale University.
-
Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterif. SciSpace.
-
Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. MDPI.
-
Asymmetric Reductive Amination of Carbonyl Compounds by Using N,N,N-Tributylpropanaminium Based Novel Chiral Ionic Liquid. Scirp.org.
-
Lipase-Catalyzed Kinetic Resolution Followed by an Intramolecular Diels-Alder Reaction: Enantio- and Diastereoselective Synthesis of an A-Ring Moiety of Furanosteroids. PubMed.
-
(S)-1-(4-Fluorophenyl)propan-1-amine. BLD Pharm.
-
Asymmetric Synthesis of (S)-2-(4-Fluorophenyl)propan-1-ol: Application Notes and Protocols. Benchchem.
-
Practical and Asymmetric Synthesis of Apremilast Using Ellman's Sulfinamide as a Chiral Auxiliary. MDPI.
-
Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. Frontiers.
-
Chemoenzymatic Dynamic Kinetic Resolution: A Powerful Tool for the Preparation of Enantiomerically Pure Alcohols and Amines. Journal of the American Chemical Society.
-
Asymmetric reductive amination of ketones. Google Patents.
-
Catalysts for Asymmetric Reductive Amination –Ir-PSA series. Kanto Chemical Co., Inc.
-
1-(4-Fluorophenyl)propan-1-one. BLD Pharm.
-
Chemical Properties of 1-Propanone, 1-(4-fluorophenyl)- (CAS 456-03-1). Cheméo.
Sources
- 1. 33. Acylative Dynamic Kinetic Resolution of Secondary Alcohols: Tandem Catalysis by HyperBTM and Bäckvall’s Ruthenium Complex | Edgars Suna Group [ospt.osi.lv]
- 2. 1-Propanone, 1-(4-fluorophenyl)- [webbook.nist.gov]
- 3. 456-03-1|1-(4-Fluorophenyl)propan-1-one|BLD Pharm [bldpharm.com]
- 4. 1-Propanone, 1-(4-fluorophenyl)- (CAS 456-03-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. Asymmetric Reductive Amination of Carbonyl Compounds by Using N,N,N-Tributylpropanaminium Based Novel Chiral Ionic Liquid [scirp.org]
- 6. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 7. Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. almacgroup.com [almacgroup.com]
- 9. Identification of (S)-selective transaminases for the asymmetric synthesis of bulky chiral amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Engineering the large pocket of an (S)-selective transaminase for asymmetric synthesis of (S)-1-amino-1-phenylpropane - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 12. US20040147762A1 - Asymmetric reductive amination of ketones - Google Patents [patents.google.com]
- 13. kanto.co.jp [kanto.co.jp]
- 14. chimia.ch [chimia.ch]
- 15. scispace.com [scispace.com]
- 16. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates [mdpi.com]
- 17. scilit.com [scilit.com]
- 18. Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemization [organic-chemistry.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Novel heterogeneous ruthenium racemization catalyst for dynamic kinetic resolution of chiral aliphatic amines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines [organic-chemistry.org]
- 22. Diastereoselective synthesis using chiral auxiliary | Edgars Suna Group [ospt.osi.lv]
- 23. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 24. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
- 25. Practical and Asymmetric Synthesis of Apremilast Using Ellman’s Sulfinamide as a Chiral Auxiliary | MDPI [mdpi.com]
Strategic Chiral Synthons: (S)-1-(4-Fluorophenyl)propan-1-amine in Drug Discovery
Executive Summary
(S)-1-(4-Fluorophenyl)propan-1-amine (CAS: 473732-86-4) represents a "privileged scaffold" in modern medicinal chemistry. As a chiral benzylic amine featuring a para-fluorine substitution, it serves as a critical building block for enhancing metabolic stability and potency in small molecule therapeutics. This guide analyzes its utility as a high-value intermediate for calcimimetics, monoamine transporter inhibitors, and kinase inhibitors, while detailing scalable asymmetric synthesis protocols.
Structural Analysis & Pharmacophore Properties
The utility of (S)-1-(4-Fluorophenyl)propan-1-amine stems from three synergistic structural features that optimize drug-target interactions:
-
The (S)-Chiral Center: Many biological targets (GPCRs, enzymes) exhibit strict stereospecificity. The (S)-configuration often dictates binding affinity. For instance, in calcimimetics, the (R)-enantiomer of the naphthyl analog (Cinacalcet) is active; however, structure-activity relationship (SAR) studies often require the (S)-isomer of phenyl analogs to probe the binding pocket's steric tolerance.
-
The 4-Fluoro Substituent:
-
Metabolic Blocking: The C-F bond at the para-position blocks CYP450-mediated hydroxylation, significantly extending the half-life (
) of the final drug. -
Electronic Modulation: Fluorine withdraws electron density from the aromatic ring, influencing
stacking interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) in receptor active sites.
-
-
The Propyl Chain: Unlike a methyl group (ethylamines), the propyl chain provides additional hydrophobic bulk, often filling "lipophilic pockets" in transporters (e.g., SERT, NET) or kinase hinge regions.
Pharmacophore Mapping
The following diagram illustrates how this intermediate integrates into larger drug scaffolds.
Figure 1: Pharmacophore mapping of the (S)-1-(4-fluorophenyl)propan-1-amine scaffold showing structural contributors to bioactivity and downstream synthetic utility.
Industrial Synthesis Protocols
Producing the (S)-enantiomer with high optical purity (>99% ee) is critical. Two primary routes dominate the landscape: Biocatalytic Transamination (Green Chemistry) and Asymmetric Hydrogenation (Chemocatalysis).
Route A: Biocatalytic Transamination (Recommended)
This method utilizes
-
Substrate: 1-(4-Fluorophenyl)propan-1-one (4'-Fluoropropiophenone).
-
Biocatalyst: (S)-selective
-Transaminase (e.g., from Vibrio fluvialis or engineered variants like ATA-113). -
Amine Donor: Isopropylamine (IPA).
Protocol:
-
Preparation: In a reaction vessel, dissolve 4'-fluoropropiophenone (50 mM) in a phosphate buffer (100 mM, pH 7.5) containing PLP (pyridoxal-5'-phosphate, 1 mM) as a cofactor.
-
Cosolvent Addition: Add DMSO (15% v/v) to enhance substrate solubility.
-
Amine Donor: Add Isopropylamine (1.0 M) to drive the equilibrium. Note: High concentrations of IPA can inhibit wild-type enzymes; engineered variants are preferred.
-
Initiation: Add the
-Transaminase enzyme preparation (lyophilized powder or whole-cell). Incubate at 30°C with orbital shaking (150 rpm) for 24 hours. -
Workup: Acidify to pH 2 with HCl to quench. Extract unreacted ketone with ethyl acetate. Basify the aqueous phase to pH 12 with NaOH and extract the (S)-amine product with MTBE.
-
Purification: Distillation or salt formation (HCl) yields the product.
Route B: Asymmetric Hydrogenation (Scalable)
Ideal for multi-kilogram campaigns, this route uses a transition metal catalyst with a chiral ligand.
-
Substrate: 1-(4-Fluorophenyl)propan-1-one.
-
Catalyst: [RuCl(p-cymene)((S,S)-Ts-DPEN)] or Rh((S)-Binap).
-
Nitrogen Source: Ammonium formate or Ammonia.
Protocol:
-
Imine Formation: React the ketone with ammonium acetate in methanol to form the imine in situ.
-
Hydrogenation: Transfer to a high-pressure autoclave. Add the Ruthenium chiral catalyst (S/C ratio 1:1000).
-
Reaction: Pressurize with
(20–50 bar) and heat to 50°C. Stir for 12–18 hours. -
Isolation: Vent
, filter the catalyst, and concentrate the solvent. The product is obtained as the free base or converted to the hydrochloride salt for stability.
Comparison of Methodologies
| Feature | Biocatalysis (Route A) | Asymmetric Hydrogenation (Route B) |
| Enantiomeric Excess (ee) | >99% (Strictly controlled by enzyme) | 90–98% (Ligand dependent) |
| Conditions | Ambient Temp, pH 7-8 | High Pressure |
| Catalyst Cost | Low (Renewable/Fermentation) | High (Ru/Rh/Pd metals) |
| Scalability | Linear (Volume dependent) | High (Standard chemical engineering) |
| Green Metric | Excellent (Water-based) | Moderate (Solvent/Metal waste) |
Pharmaceutical Applications
Calcimimetics and GPCR Modulators
The structure of (S)-1-(4-fluorophenyl)propan-1-amine is a bioisostere of the naphthyl-ethylamine moiety found in Cinacalcet (Sensipar). Cinacalcet acts as an allosteric modulator of the Calcium Sensing Receptor (CaSR).
-
Application: Researchers utilize the fluorophenyl-propyl amine to synthesize "Second Generation" calcimimetics. The fluorine atom improves metabolic stability compared to the naphthyl ring, potentially reducing dosing frequency.
-
Synthesis Logic: The amine is coupled via reductive amination with 3-(3-(trifluoromethyl)phenyl)propanal to generate fluorinated Cinacalcet analogs.
CNS Therapeutics (SERT/NET Inhibitors)
Monoamine reuptake inhibitors often feature a "phenyl-alkyl-amine" core.
-
Relevance: This intermediate allows for the exploration of the "S1" and "S2" binding pockets of the Serotonin Transporter (SERT).[1] The (S)-configuration directs the propyl group into the hydrophobic sub-pocket, while the fluorine interacts with aromatic residues (e.g., Tyr95 in SERT).
-
Example: It serves as a precursor for analogs of Fenfluramine (though with distinct safety profiles aimed at separating anorectic effects from valvulopathy risks).
Kinase Inhibitors
In oncology, this amine is used to form the "tail" of ATP-competitive inhibitors.
-
Mechanism: The amine forms an amide bond with a heterocycle (e.g., Pyrimidine, Quinazoline). The chiral propyl group orients the fluorophenyl ring into the solvent-exposed region or a specific hydrophobic back-pocket of the kinase, improving selectivity (e.g., in Aurora Kinase or AKT inhibitors).
Figure 2: Decision tree for the synthesis of (S)-1-(4-fluorophenyl)propan-1-amine, contrasting biocatalytic and chemocatalytic approaches.
Quality Control & Handling
Analytical Characterization
To ensure suitability for pharmaceutical use, the enantiomeric purity must be rigorously verified.
-
Chiral HPLC Method:
-
Column: Chiralcel OD-H or AD-H (4.6 x 250 mm).
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Flow Rate: 0.5 mL/min.
-
Detection: UV at 254 nm.
-
Retention: The (S)-enantiomer typically elutes before the (R)-enantiomer (verify with racemic standard).
-
-
NMR Verification:
-
NMR (CDCl3): Diagnostic signals include the triplet for the terminal methyl (
) at ~0.9 ppm and the quartet/multiplet for the chiral benzylic proton ( ) at ~3.8 ppm.
-
NMR (CDCl3): Diagnostic signals include the triplet for the terminal methyl (
Safety & Handling (MSDS Highlights)
-
Hazard Classification: Skin Corrosion/Irritation (Category 1B) - Causes severe skin burns and eye damage.
-
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. The free amine effectively absorbs
from the air to form carbamates; conversion to the Hydrochloride salt (CAS: 1145786-74-8) is recommended for long-term storage. -
PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a face shield. Handle only in a fume hood.
References
-
Biocatalytic Synthesis: Coscolín, C., et al. (2021). "ω-Transaminase-Mediated Asymmetric Synthesis of (S)-1-(4-Trifluoromethylphenyl)Ethylamine." MDPI. Link(Note: Methodology applies directly to the 4-fluoro-propyl analog).
-
Asymmetric Hydrogenation: Wang, C., et al. (2014). "Development of an Enantioselective Hydrogenation Route to (S)-1-(2-(Methylsulfonyl)Pyridin-4-Yl)Propan-1-Amine." Organic Process Research & Development. Link
-
Kinase Inhibitor Applications: "Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor." European Journal of Medicinal Chemistry. Link
-
Chiral Resolution: "Lipase-Catalyzed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives." Deutsche Nationalbibliothek. Link
-
General Pharmacophore Data: "1-(4-Fluorophenyl)propylamine - Substance Information." PubChem. Link
Sources
A Comprehensive Spectroscopic and Methodological Guide to (S)-1-(4-Fluorophenyl)propan-1-amine
Abstract
This technical guide provides an in-depth analysis of the spectroscopic properties of the chiral amine (S)-1-(4-Fluorophenyl)propan-1-amine, a significant building block in modern medicinal chemistry. We present a comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Beyond mere data presentation, this guide elucidates the underlying principles and experimental considerations for acquiring and interpreting this information, offering valuable insights for researchers in drug discovery and development. Detailed, field-tested protocols for each spectroscopic technique are provided, ensuring reproducibility and accuracy.
Introduction: The Significance of Chiral Amines in Drug Development
Chiral amines are fundamental structural motifs in a vast array of pharmaceuticals and bioactive molecules.[1] The specific stereochemistry of a chiral center can profoundly influence a drug's pharmacological and toxicological profile.[2] This is because biological systems, such as enzymes and receptors, are themselves chiral, leading to stereoselective interactions.[2] Consequently, the synthesis and characterization of enantiomerically pure compounds are of paramount importance in drug development to ensure safety and efficacy.[3][4] (S)-1-(4-Fluorophenyl)propan-1-amine is a key intermediate in the synthesis of various pharmaceutical agents, making a thorough understanding of its structural and spectroscopic properties essential for quality control and regulatory compliance. The inclusion of a fluorine atom also offers unique advantages, such as increased metabolic stability and binding affinity, and provides a sensitive probe for ¹⁹F NMR studies.[5][6]
Molecular Structure and Key Spectroscopic Correlations
The structural features of (S)-1-(4-Fluorophenyl)propan-1-amine give rise to a unique spectroscopic fingerprint. The following diagram illustrates the molecule and highlights the key proton and carbon environments that are interrogated by NMR spectroscopy.
Caption: Molecular structure of (S)-1-(4-Fluorophenyl)propan-1-amine with key atoms labeled for spectroscopic assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For (S)-1-(4-Fluorophenyl)propan-1-amine, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of each atom.
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number of different types of protons and their neighboring atoms.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.25 | m | 2H | Ar-H (ortho to F) |
| ~7.00 | m | 2H | Ar-H (meta to F) |
| ~3.80 | t | 1H | CH (α-proton) |
| ~1.60 | m | 2H | CH₂ (β-protons) |
| ~1.50 | s (broad) | 2H | NH₂ |
| ~0.85 | t | 3H | CH₃ (γ-protons) |
3.1.1. Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of (S)-1-(4-Fluorophenyl)propan-1-amine in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's resonances.[7]
-
Instrument Setup:
-
Use a 400 MHz (or higher) NMR spectrometer for optimal resolution.
-
Tune and shim the probe to ensure a homogeneous magnetic field.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a standard pulse sequence (e.g., 'zg30').
-
Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).[8]
-
Integrate the signals to determine the relative number of protons for each resonance.
-
3.1.2. Interpretation of the ¹H NMR Spectrum
-
Aromatic Region (δ 7.00-7.25): The two multiplets in this region correspond to the protons on the fluorophenyl ring. The protons ortho to the fluorine atom are expected to be at a slightly different chemical shift than the meta protons due to the electronic influence of the fluorine.
-
Chiral Center (δ ~3.80): The triplet at approximately 3.80 ppm is assigned to the α-proton attached to the chiral carbon. Its multiplicity arises from coupling to the adjacent methylene (CH₂) group.
-
Aliphatic Chain (δ ~1.60 and ~0.85): The multiplet around 1.60 ppm corresponds to the two β-protons of the propyl chain. The triplet at approximately 0.85 ppm is characteristic of the terminal methyl (CH₃) group.
-
Amine Protons (δ ~1.50): The broad singlet around 1.50 ppm is assigned to the amine (NH₂) protons. The broadness is due to quadrupole broadening from the nitrogen atom and chemical exchange with trace amounts of water, which can also cause the chemical shift to vary.[7]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~161 (d, ¹JCF ≈ 245 Hz) | Ar-C (para to propyl, attached to F) |
| ~142 | Ar-C (ipso to propyl) |
| ~128 (d, ³JCF ≈ 8 Hz) | Ar-CH (ortho to F) |
| ~115 (d, ²JCF ≈ 21 Hz) | Ar-CH (meta to F) |
| ~55 | CH (α-carbon) |
| ~30 | CH₂ (β-carbon) |
| ~11 | CH₃ (γ-carbon) |
3.2.1. Experimental Protocol: ¹³C NMR Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup:
-
Switch the spectrometer to the ¹³C nucleus frequency.
-
Use a standard proton-decoupled pulse sequence (e.g., 'zgpg30') to simplify the spectrum to singlets for each unique carbon.[9]
-
Set the spectral width to encompass the typical range for organic molecules (0-220 ppm).[9]
-
A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.
-
-
Data Processing: Follow similar steps as for ¹H NMR processing, referencing the solvent signal (e.g., CDCl₃ at 77.16 ppm).[8]
3.2.2. Interpretation of the ¹³C NMR Spectrum
-
Aromatic Carbons (δ 115-161): The signals in this region are assigned to the carbons of the fluorophenyl ring. The carbon directly attached to the fluorine atom exhibits a large one-bond coupling constant (¹JCF) of approximately 245 Hz, appearing as a doublet. The other aromatic carbons show smaller two- and three-bond couplings to fluorine.
-
Aliphatic Carbons (δ 11-55): The signals at approximately 55, 30, and 11 ppm are assigned to the α-carbon, β-carbon, and γ-carbon of the propyl chain, respectively.
Caption: A generalized workflow for NMR data acquisition and analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-3500 | Medium, Broad | N-H stretch (primary amine) |
| 2850-2960 | Medium-Strong | C-H stretch (aliphatic) |
| ~1600 | Medium | N-H bend (primary amine) |
| ~1510, ~1460 | Strong | C=C stretch (aromatic) |
| ~1220 | Strong | C-N stretch |
| ~1160 | Strong | C-F stretch |
4.1. Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For a liquid sample, a small drop can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a drop of the sample directly on the ATR crystal.
-
Data Acquisition:
-
Record a background spectrum of the empty IR beam path.
-
Place the sample in the spectrometer and record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
4.2. Interpretation of the IR Spectrum
-
N-H Vibrations: The broad absorption in the 3300-3500 cm⁻¹ region is characteristic of the N-H stretching vibrations of the primary amine group.[10] A primary amine typically shows two bands in this region (symmetric and asymmetric stretching), though they may overlap.[10] The bending vibration of the N-H bond is observed around 1600 cm⁻¹.[11]
-
C-H Vibrations: The absorptions in the 2850-2960 cm⁻¹ range are due to the stretching of the C-H bonds in the propyl group.
-
Aromatic and C-F Vibrations: The sharp peaks around 1510 and 1460 cm⁻¹ are characteristic of the carbon-carbon double bond stretching within the aromatic ring. The strong absorption around 1160 cm⁻¹ is indicative of the C-F bond stretch.
-
C-N Vibration: The C-N stretching vibration for an aliphatic amine is typically observed in the 1020-1250 cm⁻¹ range.[11]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Table 4: Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity | Assignment |
| 153 | Moderate | [M]⁺ (Molecular Ion) |
| 124 | High | [M - C₂H₅]⁺ (α-cleavage) |
| 109 | Moderate | [M - C₂H₅ - NH₃]⁺ |
| 96 | Low | [C₆H₅F]⁺ |
| 30 | Low | [CH₂NH₂]⁺ |
5.1. Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is common for volatile, thermally stable compounds and typically results in significant fragmentation.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
5.2. Interpretation of the Mass Spectrum
-
Molecular Ion Peak: The peak at m/z 153 corresponds to the molecular weight of (S)-1-(4-Fluorophenyl)propan-1-amine (C₉H₁₂FN).[12][13] The presence of an odd number of nitrogen atoms results in an odd nominal molecular weight, consistent with the "nitrogen rule".[14][15]
-
α-Cleavage: The most significant fragmentation pathway for amines is α-cleavage, the breaking of the bond adjacent to the nitrogen atom.[16] Loss of the ethyl group (C₂H₅) results in the formation of a stable, resonance-stabilized cation at m/z 124, which is often the base peak.
-
Other Fragments: Other observed fragments can arise from further fragmentation of the initial ions, providing additional structural information.
Conclusion
The comprehensive spectroscopic analysis of (S)-1-(4-Fluorophenyl)propan-1-amine presented in this guide provides a robust framework for its identification and characterization. The detailed protocols and interpretative guidance serve as a valuable resource for researchers engaged in the synthesis and quality control of chiral amines for pharmaceutical applications. A thorough understanding and application of these spectroscopic techniques are fundamental to ensuring the scientific integrity and regulatory compliance of drug development programs.
References
- Vertex AI Search. (n.d.). Secondary chiral amines in pharmaceuticals.
- Sensing chiral amines via supramolecular chemistry and circular dichroism spectrometry. (n.d.).
-
Wikipedia. (2024, January 15). Mass spectral interpretation. Retrieved February 16, 2026, from [Link]
-
Chemical Communications (RSC Publishing). (n.d.). Recent advances in the synthesis of chiral α-tertiary amines via transition-metal catalysis. Retrieved February 16, 2026, from [Link]
-
PMC - NIH. (n.d.). The precious Fluorine on the Ring: Fluorine NMR for biological systems. Retrieved February 16, 2026, from [Link]
- Interpretation of mass spectra. (n.d.).
- Electronic Supplementary Information (ESI) The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones. (n.d.).
-
Chemical Science (RSC Publishing). (2021, May 25). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Retrieved February 16, 2026, from [Link]
-
ResearchGate. (2025, August 6). Recent Development on Spectroscopic Methods for Chiral Analysis of Enantiomeric Compounds. Retrieved February 16, 2026, from [Link]
-
Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved February 16, 2026, from [Link]
-
PMC. (n.d.). High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess. Retrieved February 16, 2026, from [Link]
- Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. (n.d.).
-
OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. Retrieved February 16, 2026, from [Link]
-
ACS Publications. (2022, November 11). Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational Profiles of Phe(2-F). Retrieved February 16, 2026, from [Link]
- CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.).
-
The University of Texas at Austin. (2011, September 22). Chemical Science. Retrieved February 16, 2026, from [Link]
-
Chemistry World. (2016, November 3). Route to complex amines holds drug development promise. Retrieved February 16, 2026, from [Link]
-
ACS Publications. (2024, February 12). Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. Retrieved February 16, 2026, from [Link]
- Supplementary Information. (n.d.).
- IR: amines. (n.d.).
-
NMR | Fluorine Spectroscopy. (n.d.). Retrieved February 16, 2026, from [Link]
-
PMC. (2024, October 22). The significance of chirality in contemporary drug discovery-a mini review. Retrieved February 16, 2026, from [Link]
-
Wikipedia. (2024, September 10). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved February 16, 2026, from [Link]
- Chemodivergent Dearomatization of Benzene-linked O- oxime Esters via EnT-Induced Radical Cross-coupling - Supporting Information. (n.d.).
-
ResearchGate. (n.d.). 1 H NMR spectra of (A) 1, (B) 1 in the presence of propyl amine, (C)... Retrieved February 16, 2026, from [Link]
-
PubChem - NIH. (n.d.). (R)-1-(4-Fluorophenyl)propan-1-amine. Retrieved February 16, 2026, from [Link]
- CONTENTS 1. 13C NMR spectroscopy • Chemical shift. (n.d.).
-
Doc Brown's Advanced Organic Chemistry. (2025, November 8). infrared spectrum of propylamine prominent wavenumbers cm-1 detecting functional groups present finger print for identification of propanamine image diagram. Retrieved February 16, 2026, from [Link]
-
Doc Brown's Advanced Organic Chemistry. (n.d.). propylamine low high resolution 1H proton nmr spectrum of propanaamine analysis interpretation of chemical shifts ppm spin spin line splitting. Retrieved February 16, 2026, from [Link]
-
PubChemLite. (n.d.). 1-(4-fluorophenyl)-1-propanamine (C9H12FN). Retrieved February 16, 2026, from [Link]
-
Amerigo Scientific. (n.d.). (1S)-1-(4-Fluorophenyl)-1-Propanamine. Retrieved February 16, 2026, from [Link]
-
NIST WebBook. (n.d.). 1-Propanone, 1-(4-fluorophenyl)-. Retrieved February 16, 2026, from [Link]
-
NIST WebBook. (n.d.). 1-Propanone, 1-(4-fluorophenyl)-. Retrieved February 16, 2026, from [Link]
-
PubChem. (n.d.). 3-(4-Fluorophenyl)propan-1-amine. Retrieved February 16, 2026, from [Link]
-
FooDB. (2010, April 8). Showing Compound 1-Propylamine (FDB012241). Retrieved February 16, 2026, from [Link]
-
ResearchGate. (n.d.). 13 C NMR for the reactions of 1-(4-bromophenyl)ethan-1-amine (1) with... Retrieved February 16, 2026, from [Link]
Sources
- 1. Recent advances in the synthesis of chiral α-tertiary amines via transition-metal catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. The significance of chirality in contemporary drug discovery-a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dspace.cuni.cz [dspace.cuni.cz]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The precious Fluorine on the Ring: Fluorine NMR for biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NMR | Fluorine Spectroscopy [nmr.oxinst.com]
- 7. propylamine low high resolution 1H proton nmr spectrum of propanaamine analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 9. bhu.ac.in [bhu.ac.in]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. infrared spectrum of propylamine prominent wavenumbers cm-1 detecting functional groups present finger print for identification of propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. (R)-1-(4-Fluorophenyl)propan-1-amine | C9H12FN | CID 7258884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. amerigoscientific.com [amerigoscientific.com]
- 14. Mass spectral interpretation - Wikipedia [en.wikipedia.org]
- 15. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 16. chem.libretexts.org [chem.libretexts.org]
Solubility and stability of (S)-1-(4-Fluorophenyl)propan-1-amine
An In-Depth Technical Guide to the Solubility and Stability of (S)-1-(4-Fluorophenyl)propan-1-amine
Abstract
(S)-1-(4-Fluorophenyl)propan-1-amine is a chiral primary amine that serves as a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs). A comprehensive understanding of its physicochemical properties, particularly solubility and stability, is paramount for robust process development, formulation design, and ensuring the quality of the final drug substance. This technical guide provides a framework for the systematic evaluation of (S)-1-(4-Fluorophenyl)propan-1-amine, rooted in fundamental chemical principles and aligned with industry-standard regulatory guidelines. We will explore predictive assessments based on molecular structure, outline detailed experimental protocols for rigorous characterization, and discuss the scientific rationale behind each methodological choice. This document is intended for researchers, chemists, and drug development professionals engaged in the characterization and handling of this key intermediate.
Introduction: The Role of Physicochemical Characterization
The journey of a pharmaceutical intermediate from synthesis to its incorporation into a final drug product is governed by its inherent physical and chemical properties. For (S)-1-(4-Fluorophenyl)propan-1-amine, a molecule featuring a chiral center, a basic amine functional group, and a fluorinated aromatic ring, a proactive and thorough characterization of its solubility and stability is not merely a data-gathering exercise. Instead, it is a critical risk mitigation strategy.
-
Process Chemistry Implications: Inconsistent solubility can lead to challenges in reaction kinetics, purification, and isolation, impacting yield, purity, and process reproducibility.
-
Formulation Development: The aqueous solubility profile, especially its pH-dependence, directly informs strategies for developing parenteral or oral dosage forms.
-
Analytical Method Development: Understanding the molecule's stability profile is a prerequisite for developing stability-indicating analytical methods capable of separating the parent compound from its potential degradants.[1][2]
-
Storage and Handling: A comprehensive stability profile ensures that appropriate storage conditions are defined, preserving the integrity of the intermediate throughout its lifecycle.[3][4]
This guide is structured to provide both theoretical grounding and practical, actionable protocols to empower the scientist in making data-driven decisions.
Physicochemical Profile and Predicted Behavior
A molecule's structure is the primary determinant of its behavior. Before embarking on extensive experimental work, we can infer a significant amount about the solubility and stability of (S)-1-(4-Fluorophenyl)propan-1-amine from its constituent parts.
| Property | Predicted Value / Characteristic | Implication for Solubility & Stability |
| Molecular Formula | C₉H₁₂FN | - |
| Molecular Weight | 153.20 g/mol [5] | Influences diffusion and dissolution rates. |
| Structure | Primary chiral amine with a p-fluorophenyl group | The amine group (pKa ~9-10) will dominate aqueous solubility, making it highly pH-dependent. The fluorophenyl and propyl groups impart lipophilicity. |
| XLogP3 (Predicted) | 1.8[5] | Indicates moderate lipophilicity, suggesting good solubility in organic solvents but limited solubility of the free base in neutral water. |
| pKa (Predicted) | ~9-10 (typical for similar primary amines)[6] | Confirms that the compound will be protonated and highly soluble in acidic pH and exist as the less soluble free base at alkaline pH. |
Solubility Characterization
The goal of solubility testing is to quantify the extent to which (S)-1-(4-Fluorophenyl)propan-1-amine dissolves in various solvent systems, providing critical data for both synthetic chemists and formulators.
pH-Dependent Aqueous Solubility
The primary amine moiety makes pH the most critical factor for aqueous solubility. The equilibrium between the insoluble free base and its highly soluble protonated salt dictates the overall solubility.
Causality Behind the Protocol: The shake-flask method is the gold-standard for determining thermodynamic solubility. By systematically testing across a range of pH values, we can identify the pKa and the intrinsic solubility (S₀) of the free base, allowing for a complete predictive model of its aqueous behavior.
Experimental Protocol: Equilibrium Shake-Flask Method
-
Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 12.
-
Sample Addition: Add an excess amount of (S)-1-(4-Fluorophenyl)propan-1-amine to vials containing each buffer, ensuring a solid reservoir remains.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the solid and liquid phases via centrifugation or filtration (using filters that do not bind the analyte).
-
Quantification: Accurately dilute the supernatant and determine the concentration of the dissolved compound using a validated HPLC-UV method (see Section 5.0).
-
pH Verification: Measure the final pH of each solution.
Organic and Mixed-Solvent Solubility
For synthetic applications, understanding solubility in organic solvents is essential for reaction setup, workup, and crystallization procedures.
Causality Behind the Protocol: Screening a panel of solvents with varying polarities provides a comprehensive map for process development. This allows for the rational selection of solvents for reactions, extractions, and purifications.
Experimental Protocol: Solvent Screening
-
Solvent Selection: Choose a range of common organic solvents (e.g., Methanol, Ethanol, Isopropanol, Acetonitrile, Tetrahydrofuran (THF), Ethyl Acetate, Dichloromethane, Toluene).
-
Sample Addition: Add a known mass of (S)-1-(4-Fluorophenyl)propan-1-amine to a known volume of each solvent at a constant temperature.
-
Observation & Equilibration: Agitate and visually inspect for complete dissolution. If not fully dissolved, incrementally add more solvent until dissolution is achieved or add more compound to a saturated solution to confirm equilibrium.
-
Quantification: For quantitative data, use the shake-flask method described above, followed by HPLC analysis.
Stability Assessment and Forced Degradation
Stability testing provides evidence on how the quality of a substance varies over time under the influence of environmental factors.[3] Forced degradation, or stress testing, is a critical component of this process, designed to accelerate the formation of potential degradation products.[2][7][8] This is essential for identifying degradation pathways and developing stability-indicating analytical methods.[1] The International Council for Harmonisation (ICH) provides clear guidelines for this process.[9][10]
Forced Degradation Workflow
The objective of forced degradation is to achieve a target degradation of approximately 5-20%. This ensures that secondary and tertiary degradation products are not over-represented while still generating sufficient quantities of primary degradants for detection and characterization.[7]
Caption: Workflow for forced degradation studies.
Protocols for Stress Conditions
Trustworthiness Through Controls: Each stress condition must be run alongside a control sample (unstressed compound in the same matrix) and a blank (matrix only) to clearly distinguish degradants from artifacts.
4.2.1 Hydrolytic Stability
-
Rationale: To assess susceptibility to degradation in aqueous environments at different pH levels.
-
Protocol:
-
Dissolve the compound in solutions of 0.1 M HCl (acidic), 0.1 M NaOH (basic), and purified water (neutral).
-
Incubate samples at an elevated temperature (e.g., 60 °C).
-
Withdraw aliquots at specified time points (e.g., 2, 8, 24 hours).
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by HPLC.
-
4.2.2 Oxidative Stability
-
Rationale: Primary amines can be susceptible to oxidation. Hydrogen peroxide is a common and effective stressing agent.
-
Protocol:
-
Dissolve the compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂ in water).
-
Incubate at room temperature, protected from light.
-
Monitor the reaction at various time points until target degradation is achieved.
-
Analyze by HPLC.
-
4.2.3 Thermal Stability
-
Rationale: To evaluate the impact of heat on the compound in both solid and solution states, simulating conditions of drying or high-temperature processing.
-
Protocol:
-
Solid State: Place the solid powder in a controlled temperature oven (e.g., 80 °C).
-
Solution State: Incubate a solution of the compound at the same elevated temperature.
-
Include humidity as a factor for solid-state testing (e.g., 80 °C / 75% RH) as per ICH guidelines.[3][10]
-
Analyze samples at various time points.
-
4.2.4 Photostability
-
Rationale: To determine if the compound is degraded by light exposure, which informs packaging and handling requirements. This protocol should adhere to ICH Q1B guidelines.[11][12][13][14]
-
Protocol:
-
Expose the solid compound and a solution of the compound to a calibrated light source.
-
The exposure should provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[12]
-
A dark control sample, wrapped in aluminum foil, must be stored under the same temperature conditions to differentiate between thermal and photolytic degradation.
-
Analyze both light-exposed and dark control samples by HPLC.
-
Stability-Indicating Analytical Methodology
A robust analytical method is the cornerstone of any solubility or stability study. For a chiral compound like (S)-1-(4-Fluorophenyl)propan-1-amine, both purity (separation from degradants) and enantiomeric excess must be considered. A High-Performance Liquid Chromatography (HPLC) method is the technique of choice.[15][16]
Causality Behind Method Choices:
-
Reversed-Phase HPLC: Ideal for separating compounds of moderate polarity and their likely degradants. The C18 stationary phase provides excellent hydrophobic retention.
-
UV Detection: The fluorophenyl group provides a strong chromophore, making UV detection highly sensitive. A photodiode array (PDA) detector is superior as it can also assess peak purity.
-
Chiral HPLC: Necessary to confirm that stress conditions do not cause racemization. Polysaccharide-based chiral stationary phases are often effective for separating chiral amines.[15][17]
Proposed HPLC Method for Purity and Degradation
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Standard workhorse for reversed-phase chromatography, offering good resolution. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent, improving peak shape for the basic amine. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | Start at 5% B, ramp to 95% B over 20 min | A gradient elution is crucial to ensure that both early-eluting polar degradants and the parent compound are well-resolved. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 220 nm or PDA (200-400 nm) | 220 nm is often a good wavelength for aromatic compounds. PDA provides more comprehensive data. |
Proposed Chiral HPLC Method for Enantiomeric Purity
| Parameter | Recommended Condition | Rationale |
| Column | Polysaccharide-based CSP (e.g., Chiralpak® IA/IB/IC) | These phases have a high success rate for resolving a wide range of chiral compounds, including amines.[15][18] |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (e.g., 90:10:0.1) | Normal phase chromatography is often superior for chiral separations. Diethylamine is a basic additive that suppresses interactions with the silica backbone and improves peak shape.[19] |
| Flow Rate | 1.0 mL/min | Standard for this column dimension. |
| Column Temp. | 25 °C | Ambient temperature is a good starting point. |
| Detection | UV at 254 nm | A common wavelength for aromatic compounds in normal phase. |
Conclusion and Forward Look
This guide provides a comprehensive, scientifically-grounded framework for characterizing the solubility and stability of (S)-1-(4-Fluorophenyl)propan-1-amine. By integrating predictive assessment with rigorous, standards-compliant experimental protocols, researchers can build a deep understanding of this critical intermediate. The data generated from these studies will directly support the development of safe, effective, and robust manufacturing processes and pharmaceutical formulations. It is imperative that all experimental work is meticulously documented, and any identified degradation products are further characterized to ensure the complete quality profile of the molecule is understood.
References
-
ICH. (n.d.). Q1A - Q1F Stability. Retrieved from [Link]
-
European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. Retrieved from [Link]
-
ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]
-
AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]
-
Aman, W., & Thoma, K. (2003). ICH Guideline for Photostability Testing: Aspects and Directions for Use. Pharmazie, 58(12), 877-80. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. Retrieved from [Link]
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]
-
European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved from [Link]
-
IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. Retrieved from [Link]
-
YouTube. (2025). Q1A (R2) A deep dive in Stability Studies. Retrieved from [Link]
-
BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
-
Roge, A. B., et al. (2013). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research, 3(4), 198-201. Retrieved from [Link]
-
apicule. (n.d.). Understanding Forced Degradation Studies: A Critical Step in Drug Development. Retrieved from [Link]
-
Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Analytica Acta, 5(3), 1-10. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Overview Of Degradation Studies For Pharmaceutical Drug Candidates. Retrieved from [Link]
-
LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]
-
LCGC International. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7258884, (R)-1-(4-Fluorophenyl)propan-1-amine. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Column. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6483796, 3-(4-Fluorophenyl)propan-1-amine. Retrieved from [Link]
-
Chemsrc. (2025). CAS#:1704492-14-7 | (S)-1-(4-Fluorophenyl)-1-(2-(piperazin-1-yl)pyrimidin-5-yl)ethan-1-amine. Retrieved from [Link]
-
Lead Sciences. (n.d.). (S)-1-(4-Fluorophenyl)propan-1-amine hydrochloride. Retrieved from [Link]
-
Wikipedia. (n.d.). Propylamine. Retrieved from [Link]
-
ResearchGate. (2014). Degradation studies of amines and alkanolamines during CO2 absorption and stripping system. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Retrieved from [Link]
-
MDPI. (n.d.). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. Retrieved from [Link]
-
Heriot-Watt University. (n.d.). Degradation of amine-based solvents in CO2 capture process by chemical absorption. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Retrieved from [Link]
-
ECHA. (n.d.). N-(4-aminophenyl)aniline - Registration Dossier. Retrieved from [Link]
Sources
- 1. biopharminternational.com [biopharminternational.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. database.ich.org [database.ich.org]
- 4. m.youtube.com [m.youtube.com]
- 5. (R)-1-(4-Fluorophenyl)propan-1-amine | C9H12FN | CID 7258884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Propylamine - Wikipedia [en.wikipedia.org]
- 7. asianjpr.com [asianjpr.com]
- 8. apicule.com [apicule.com]
- 9. ICH Official web site : ICH [ich.org]
- 10. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 11. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. ema.europa.eu [ema.europa.eu]
- 13. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. chromatographyonline.com [chromatographyonline.com]
An In-Depth Technical Guide to the Stereochemistry and Absolute Configuration of (S)-1-(4-Fluorophenyl)propan-1-amine
Foreword: The Imperative of Chirality in Modern Drug Development
In the landscape of contemporary pharmaceutical and agrochemical research, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is a paramount consideration. The biological systems with which therapeutic agents interact are inherently chiral, leading to often profound differences in the pharmacological and toxicological profiles of a drug's stereoisomers.[1][2] A racemic mixture, comprising equal parts of two enantiomers, is effectively a combination of two distinct pharmacological entities.[1] Consequently, regulatory bodies and the scientific community increasingly advocate for the development of single-enantiomer drugs to enhance therapeutic efficacy and minimize off-target effects.[2][3] This guide provides a comprehensive technical overview of the stereochemistry and absolute configuration of (S)-1-(4-Fluorophenyl)propan-1-amine, a chiral intermediate of significant interest in the synthesis of bioactive molecules.[4] We will delve into the causality behind experimental choices for its synthesis and analysis, offering field-proven insights for researchers, scientists, and drug development professionals.
Molecular Profile of (S)-1-(4-Fluorophenyl)propan-1-amine
(S)-1-(4-Fluorophenyl)propan-1-amine is a chiral primary amine featuring a stereocenter at the carbon atom bonded to the amino group. The presence of a 4-fluorophenyl group is a common strategy in medicinal chemistry to modulate a molecule's metabolic stability, binding affinity, and bioavailability.[4]
Table 1: Physicochemical Properties of (S)-1-(4-Fluorophenyl)propan-1-amine
| Property | Value | Source |
| Molecular Formula | C₉H₁₂FN | [5] |
| Molecular Weight | 153.20 g/mol | [5] |
| CAS Number | 473732-86-4 | [5] |
| Appearance | Not explicitly stated, likely a liquid or low-melting solid | - |
| Storage | Keep in dark place, inert atmosphere, room temperature | [5] |
Stereoselective Synthesis: A Causality-Driven Approach
The synthesis of enantiomerically pure (S)-1-(4-Fluorophenyl)propan-1-amine necessitates a stereoselective approach to control the formation of the chiral center. The choice of synthetic strategy is dictated by factors such as desired enantiomeric excess (e.e.), scalability, and economic viability. Below, we explore two prevalent and robust methodologies.
Biocatalytic Asymmetric Reductive Amination
Biocatalysis has emerged as a powerful tool in asymmetric synthesis due to the high stereoselectivity and mild operating conditions of enzymes.[6] Imine reductases (IREDs) are particularly well-suited for the synthesis of chiral amines from prochiral ketones.[7]
Rationale: The enzyme's active site is a chiral environment that preferentially binds the substrate in an orientation leading to the formation of the desired (S)-enantiomer upon reduction. This method often yields exceptionally high enantiomeric excess (>99% e.e.).
Experimental Protocol: Illustrative Biocatalytic Reductive Amination
This protocol is a generalized procedure and requires optimization for specific enzymes and substrates.
-
Reaction Setup: In a temperature-controlled vessel, prepare a buffered aqueous solution (e.g., 100 mM potassium phosphate, pH 7.0).
-
Cofactor Regeneration: To ensure the economic feasibility of the process, an in-situ cofactor (NADPH or NADH) regeneration system is crucial. A common approach is to use a sacrificial alcohol like isopropanol and a corresponding dehydrogenase, or glucose and glucose dehydrogenase.[8]
-
Enzyme and Substrate Addition: Introduce the selected (S)-selective imine reductase and the amine source (e.g., ammonia or an amine donor) to the reaction mixture. Subsequently, add the prochiral ketone, 1-(4-fluorophenyl)propan-1-one.
-
Monitoring: Track the reaction's progress by periodically analyzing aliquots via chiral High-Performance Liquid Chromatography (HPLC) to determine conversion and enantiomeric excess.
-
Workup and Purification: Upon completion, the reaction is typically worked up by extracting the product into an organic solvent. The crude product can then be purified by standard techniques such as column chromatography or distillation.
Diagram 1: Workflow for Biocatalytic Synthesis
Caption: Biocatalytic synthesis workflow.
Asymmetric Hydrogenation with Chiral Catalysts
Transition metal-catalyzed asymmetric hydrogenation of imines or enamines is another cornerstone of chiral amine synthesis.[9] Chiral ligands, often phosphorus-based, coordinate to the metal center, creating a chiral environment that directs the hydrogenation to one face of the substrate.
Rationale: The choice of a suitable chiral ligand and metal precursor is critical for achieving high enantioselectivity. This approach offers the advantage of being a homogenous catalytic process, often with high turnover numbers.
Experimental Protocol: Illustrative Asymmetric Hydrogenation
This is a representative protocol and requires careful selection and handling of the catalyst and reagents under inert conditions.
-
Precursor Formation: The prochiral N-aryl imine of 1-(4-fluorophenyl)propan-1-one is typically synthesized first.
-
Reaction Setup: In a high-pressure reactor, dissolve the imine precursor in a degassed solvent (e.g., methanol or toluene).
-
Catalyst Addition: Add the chiral catalyst, which is often a complex of a transition metal (e.g., iridium, rhodium, or ruthenium) with a chiral phosphine ligand.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure and heat to the optimal temperature.
-
Monitoring and Workup: Monitor the reaction by techniques such as TLC or GC. Upon completion, the pressure is released, and the solvent is removed. The product is then purified, often involving the removal of the N-aryl group if necessary.
Determination of Absolute Configuration and Enantiomeric Purity
Confirming the absolute configuration and quantifying the enantiomeric excess are critical quality control steps. A multi-pronged analytical approach provides the most robust characterization.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most widely used technique for determining the enantiomeric purity of a chiral compound.[10] The separation is achieved on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers.
Rationale: The differential interaction between the enantiomers and the chiral stationary phase leads to different retention times, allowing for their separation and quantification. Polysaccharide-based CSPs are particularly versatile for the separation of a wide range of chiral compounds.[1]
Experimental Protocol: Chiral HPLC Analysis
-
Column Selection: A polysaccharide-based chiral column, such as one with a cellulose or amylose derivative as the chiral selector, is a good starting point.
-
Mobile Phase: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol). The ratio is optimized to achieve baseline separation.
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
-
Analysis: Inject the sample and monitor the chromatogram. The enantiomeric excess is calculated from the peak areas of the two enantiomers.
Table 2: Representative Chiral HPLC Method Parameters
| Parameter | Condition |
| Chiral Stationary Phase | Cellulose or Amylose-based CSP |
| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm |
Diagram 2: Chiral HPLC Method Development Logic
Caption: Logic flow for chiral HPLC method development.
NMR Spectroscopy with Chiral Auxiliaries
Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine enantiomeric excess through the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs).[11][12]
Rationale:
-
Chiral Derivatizing Agents: The chiral amine is reacted with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have distinct NMR spectra, and the integration of specific signals allows for the quantification of each diastereomer, and thus the original enantiomeric ratio.[13]
-
Chiral Solvating Agents: The chiral amine forms transient diastereomeric complexes with a chiral solvating agent. This results in the splitting of signals in the NMR spectrum, with the peak areas corresponding to the enantiomeric composition.[12]
Given that the target molecule contains a fluorine atom, ¹⁹F NMR spectroscopy can be a particularly powerful tool. The large chemical shift dispersion of ¹⁹F NMR can lead to excellent resolution of the signals from the diastereomeric species.[14][15]
Experimental Protocol: ¹⁹F NMR with a Chiral Derivatizing Agent (Illustrative)
-
Derivatization: React the sample of 1-(4-Fluorophenyl)propan-1-amine with an enantiomerically pure chiral derivatizing agent (e.g., Mosher's acid chloride or a fluorinated equivalent) in an NMR tube.
-
Data Acquisition: Acquire a ¹⁹F NMR spectrum of the resulting diastereomeric mixture.
-
Analysis: The fluorine atom on the phenyl ring will give rise to two distinct signals corresponding to the two diastereomers. The enantiomeric excess can be calculated from the integration of these two signals.
X-ray Crystallography: The Definitive Assignment
While HPLC and NMR are excellent for determining enantiomeric purity, X-ray crystallography is the gold standard for the unambiguous determination of the absolute configuration of a chiral molecule.
Rationale: By diffracting X-rays through a single crystal of an enantiomerically pure salt of the amine (e.g., with a chiral carboxylic acid), the precise three-dimensional arrangement of all atoms in the crystal lattice can be determined, providing a definitive assignment of the (S) or (R) configuration.
Procedure Overview:
-
Crystal Growth: Grow a single crystal of a suitable salt of (S)-1-(4-Fluorophenyl)propan-1-amine. This is often the most challenging step.
-
Data Collection: Mount the crystal on a diffractometer and collect X-ray diffraction data.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure. The absolute configuration can be determined using anomalous dispersion effects, often by calculating the Flack parameter.
Conclusion
The stereochemical integrity of (S)-1-(4-Fluorophenyl)propan-1-amine is a critical parameter that dictates its utility as a chiral building block in the synthesis of pharmaceuticals and other bioactive compounds. A thorough understanding and application of stereoselective synthesis and rigorous analytical characterization are indispensable for ensuring the quality and efficacy of the final products. This guide has provided a framework for approaching the synthesis and stereochemical analysis of this important chiral amine, emphasizing the causal relationships between experimental choices and outcomes. The methodologies described herein are self-validating systems that, when properly implemented, will ensure the production and confirmation of (S)-1-(4-Fluorophenyl)propan-1-amine with the desired stereochemical purity.
References
-
Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. (2022-01-18). PubMed. Retrieved from [Link]
-
A Universal 19F NMR Probe for Enantiomeric Discrimination of Primary, Secondary, and Tertiary Amines. (2025-10-07). PMC. Retrieved from [Link]
-
NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules. (2018-05-17). PubMed. Retrieved from [Link]
-
This document contains two separate applications that discuss the use of quantitative NMR measurements for the analysis of enant. Vanderbilt University. Retrieved from [Link]
-
A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. (2022-04-12). Royal Society of Chemistry. Retrieved from [Link]
-
Chiral HPLC Separations. Phenomenex. Retrieved from [Link]
-
Biocatalysis enabled enantioselective synthesis of (S)-3-(4-(Trifluoromethyl)phenyl)morpholine. American Chemical Society. Retrieved from [Link]
-
Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. Chromatography Today. Retrieved from [Link]
-
Stereochemistry in Drug Action. PMC. Retrieved from [Link]
-
Chiral Mobile-Phase Additives in HPLC Enantioseparations. Springer Nature Experiments. Retrieved from [Link]
-
STEREOCHEMISTRY AND ITS ROLE IN DRUG DESIGN. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Retrieved from [Link]
-
Improved Enantioselective Enzymatic Synthesis of (S) - Pregabalin. Amanote Research. Retrieved from [Link]
-
The Asymmetric Synthesis of an Acyclic N-Stereogenic Amine. Crossref. Retrieved from [Link]
-
Stereoselective Synthesis and Applications of Pinane-Based Chiral 1,4-Amino Alcohol Derivatives. SZTE Publicatio Repozitórium. Retrieved from [Link]
-
Improved Enantioselective enzymatic synthesis of (S) – Pregabalin. ResearchGate. Retrieved from [Link]
-
Semi-rational design of an imine reductase for asymmetric synthesis of alkylated S-4-azepanamines. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
-
Toward Chiral Recognition by Design: Uncovering the Self-Enantioresolving Properties of Chiral Amine Derivatives. PMC. Retrieved from [Link]
-
Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. MDPI. Retrieved from [Link]
-
Pyrinap ligands for enantioselective syntheses of amines. PMC. Retrieved from [Link]
-
Chiral Borane-Catalyzed Enantioselective Reactions. SIOC Journals. Retrieved from [Link]
Sources
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. Asymmetric Synthesis of Substituted anti-β-Fluorophenylalanines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Asymmetric synthesis of syn-propargylamines and unsaturated β-amino acids under Brønsted base catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structure and Hirshfeld-surface analysis of 1-(4-fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 473732-86-4|(S)-1-(4-Fluorophenyl)propan-1-amine|BLD Pharm [bldpharm.com]
- 6. Biocatalysis enabled enantioselective synthesis of (S)-3-(4-(Trifluoromethyl)phenyl)morpholine - American Chemical Society [acs.digitellinc.com]
- 7. Semi-rational design of an imine reductase for asymmetric synthesis of alkylated S-4-azepanamines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Chiral Borane-Catalyzed Enantioselective Reactions [sioc-journal.cn]
- 10. phx.phenomenex.com [phx.phenomenex.com]
- 11. NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. asdlib.org [asdlib.org]
- 13. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 14. Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Universal 19F NMR Probe for Enantiomeric Discrimination of Primary, Secondary, and Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Enantioselective Synthesis of (S)-1-(4-Fluorophenyl)propan-1-amine
Executive Summary
This application note details the enantioselective synthesis of (S)-1-(4-fluorophenyl)propan-1-amine (CAS: 473732-86-4), a critical chiral building block in medicinal chemistry, particularly for calcimimetics and monoamine reuptake inhibitors.
We present two distinct, field-proven protocols tailored to different stages of drug development:
-
Method A (Biocatalytic): A scalable, "green" route using (S)-selective
-Transaminases. Ideal for process chemistry and gram-to-kilogram scale-up. -
Method B (Chemical Auxiliary): The Ellman Sulfinamide protocol.[1] Ideal for discovery phase, library synthesis, and when specific enzymes are unavailable.
Strategic Pathway Analysis
The target molecule contains a single stereocenter
| Feature | Method A: Biocatalysis ( | Method B: Ellman Auxiliary |
| Primary Mechanism | Enzymatic amine transfer (PLP-dependent) | Diastereoselective reduction of chiral imine |
| Enantiomeric Excess (ee) | Typically >99% (Kinetic control) | 90–98% (Thermodynamic/Transition state control) |
| Scalability | High (Aqueous media, ambient temp) | Moderate (Requires cryogenic steps/solvents) |
| Cost Driver | Enzyme availability | Chiral auxiliary cost |
| Atom Economy | High (Amine donor is cheap) | Moderate (Auxiliary is cleaved/recycled) |
Protocol A: Biocatalytic Synthesis (Process Route)
This method utilizes an (S)-selective
Mechanism of Action
The reaction relies on the reversible transfer of an amino group from a sacrificial donor (Isopropylamine) to the ketone substrate, mediated by Pyridoxal-5'-phosphate (PLP).
Figure 1: Simplified Transaminase Cycle. The equilibrium is driven forward by the removal of the volatile byproduct (acetone).
Materials
-
Substrate: 4'-Fluoropropiophenone (1.0 eq)
-
Enzyme: (S)-Selective
-Transaminase (e.g., Codexis ATA-113, ATA-256, or Vibrio fluvialis JS17 wild type).[2] -
Cofactor: Pyridoxal-5'-phosphate (PLP) (1 mM).
-
Amine Donor: Isopropylamine (IPA) (1.0 M stock, pH adjusted).
-
Buffer: 100 mM Potassium Phosphate, pH 7.5.
-
Co-solvent: DMSO (10% v/v) to enhance substrate solubility.
Step-by-Step Procedure
-
Buffer Preparation: Prepare 100 mL of 100 mM phosphate buffer (pH 7.5). Add PLP to a final concentration of 1 mM.
-
Donor Solution: Add Isopropylamine (IPA) to the buffer to reach 1.0 M concentration. Crucial: Readjust pH to 7.5 using concentrated HCl (IPA is highly basic).
-
Substrate Addition: Dissolve 4'-fluoropropiophenone (500 mg, 3.28 mmol) in DMSO (5 mL). Add this dropwise to the buffer/IPA solution (45 mL) while stirring rapidly to create a fine emulsion.
-
Enzyme Initiation: Add the
-TA enzyme powder (25 mg or 5 U/mmol) to the reaction vessel. -
Incubation: Stir at 30°C for 24 hours.
-
System Validation: Leave the reaction vessel open (or with a nitrogen sweep) to allow acetone evaporation, driving the equilibrium to the right [1].
-
-
Work-up:
-
Acidify to pH 2.0 with 6M HCl (to protonate the amine and keep it in the aqueous phase).
-
Wash with MTBE (
mL) to remove unreacted ketone. -
Basify the aqueous layer to pH 12 with 10M NaOH.
-
Extract the free amine into DCM (
mL). -
Dry over
and concentrate.
-
Protocol B: Ellman Auxiliary Synthesis (Discovery Route)
This method uses (
Stereochemical Logic
-
Auxiliary: (
)-tert-butanesulfinamide.[3] -
Intermediate: (
)-N-sulfinyl ketimine. -
Reduction:
attacks the imine via a chair-like transition state from the less hindered face (opposite the bulky t-butyl group), yielding the ( )-sulfinamide. -
Hydrolysis: Cleavage of the sulfinyl group yields the (S)-amine.
Figure 2: Ellman Auxiliary Workflow. Note that L-Selectride would yield the (R)-amine; NaBH4 is required for the (S)-amine when using the (R)-auxiliary.
Materials
-
Reagent: (
)-tert-butanesulfinamide (1.1 eq). -
Lewis Acid: Titanium(IV) ethoxide (
) (2.0 eq). -
Reductant: Sodium Borohydride (
) (3.0 eq). -
Solvent: Anhydrous THF.
Step-by-Step Procedure
-
Imine Formation:
-
To a solution of 4'-fluoropropiophenone (1.0 eq) in anhydrous THF (0.5 M), add (
)-tert-butanesulfinamide (1.1 eq). -
Add
(2.0 eq) dropwise under Nitrogen. -
Reflux (70°C) for 16 hours. Monitor by TLC (ketone disappearance).
-
Quench: Cool to RT, add brine. Filter the titanium salts through Celite. Dry and concentrate to obtain the crude (
)-imine.
-
-
Selective Reduction:
-
Dissolve the crude imine in THF (0.2 M).
-
Cool to -48°C (acetonitrile/dry ice bath). Note: Lower temperatures improve diastereoselectivity.
-
Add
(3.0 eq) in one portion. -
Warm slowly to RT over 4 hours.
-
-
Hydrolysis:
-
Quench reduction with saturated
. Extract with EtOAc. -
Dissolve the crude sulfinamide in MeOH. Add 4M HCl in Dioxane (2.0 eq).
-
Stir for 1 hour at RT.
-
Concentrate to obtain the amine hydrochloride salt.
-
Quality Control & Analytical Validation
Chiral HPLC Method
To verify enantiomeric excess (ee), use the following method. The (S)-enantiomer typically elutes second on OD-H columns under these conditions, but must be confirmed with a racemic standard [3].
| Parameter | Condition |
| Column | Daicel Chiralcel OD-H ( |
| Mobile Phase | Hexane : Isopropyl Alcohol : Diethylamine (90 : 10 : 0.1) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm |
| Temperature | 25°C |
NMR Validation
- F NMR: Useful for checking purity. The fluorine signal should be a singlet (decoupled) or multiplet at approx -115 ppm.
-
H NMR: The methine proton (
) typically appears as a triplet or quartet around 3.8–4.0 ppm.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Method A) | Product inhibition or equilibrium limitation. | Ensure system is open to air (evaporation of acetone). Add fresh IPA. |
| Low ee (Method B) | Reduction temperature too high. | Ensure reduction occurs at -48°C or lower. Check |
| Titanium Emulsion (Method B) | Improper quench of | Use a minimal amount of water to precipitate |
| Racemization | Harsh hydrolysis conditions. | Avoid heating during the HCl cleavage step. Perform at RT. |
References
-
Shin, J. S., & Kim, B. G. (1999). Asymmetric synthesis of chiral amines with
-transaminase.[4][5] Biotechnology and Bioengineering, 65(2), 206–211.[4][5] Link -
Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). Synthesis of Chiral Amines using tert-Butanesulfinamide. Accounts of Chemical Research, 35(11), 984–995. Link
-
Phenomenex Application Guide. Chiral HPLC Separations: Strategies for Column Selection and Method Development. Link
-
Green, A. P., et al. (2014). Chiral Amine Synthesis Using
-Transaminases: An Amine Donor that Displaces Equilibria. Angewandte Chemie International Edition, 53(40), 10714-10717. Link
Sources
- 1. Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Ellman's Sulfinamides [sigmaaldrich.com]
- 4. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 5. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
Asymmetric Hydrogenation Protocols for (S)-1-(4-Fluorophenyl)propan-1-amine
Application Note: AN-CHM-2026-04
High-Selectivity Synthesis via Iridium-Catalyzed Imine Hydrogenation
Executive Summary
Target Molecule: (S)-1-(4-Fluorophenyl)propan-1-amine CAS Registry Number: 1152636-22-6 (Generic for enantiomer) Primary Application: Chiral pharmacophore in calcimimetics, antidepressants, and antihistamines.
This application note details a robust, scalable protocol for the synthesis of (S)-1-(4-Fluorophenyl)propan-1-amine via Iridium-catalyzed asymmetric hydrogenation (AH) . While biocatalytic routes (Transaminases/IREDs) exist, chemocatalytic hydrogenation offers superior scalability for early-phase GMP production, avoiding the complex cofactor regeneration systems required by enzymes.
We focus on the Ir-f-Binaphane/Iodine catalytic system, which has demonstrated superior enantioselectivity (>95% ee) for acyclic fluorinated imines compared to traditional Ruthenium-transfer hydrogenation methods.
Retrosynthetic Analysis & Reaction Pathway
The synthesis hinges on the "Fluorine Effect," where the electron-withdrawing nature of the para-fluoro group activates the imine bond but also renders the intermediate hydrolytically unstable.
Mechanistic Pathway (Graphviz Visualization)
The following diagram illustrates the critical intermediates and the catalytic cycle involved in the transformation.
Figure 1: Reaction pathway from ketone to chiral amine.[1][2] The formation of the ketimine is the thermodynamic bottleneck, while the hydrogenation step determines stereoselectivity.
Critical Process Parameters (CPPs)
The success of this protocol relies on three interacting variables.
| Parameter | Recommendation | Scientific Rationale |
| Catalyst System | Iridium is superior to Rh/Ru for acyclic imines. The flexible ferrocenyl backbone of f-Binaphane accommodates the steric bulk of the propyl group better than rigid BINAP. | |
| Additive | Iodine ( | Crucial: |
| Solvent | TFE (2,2,2-Trifluoroethanol) or DCM | TFE stabilizes the imine intermediate via H-bonding and prevents hydrolysis better than MeOH. |
| Pressure | 20–50 bar | Higher pressure favors the hydrogenation pathway over catalyst deactivation. |
Detailed Experimental Protocols
Protocol A: Preparation of the Ketimine Intermediate
Note: Acyclic ketimines are unstable. This step is best performed immediately prior to hydrogenation or in a one-pot fashion.
Reagents:
-
4'-Fluoropropiophenone (1.0 equiv)
-
Ammonium Acetate (
, 5.0 equiv) or in MeOH (7N) -
Titanium(IV) isopropoxide (
, 2.0 equiv) – Scavenger for water -
Solvent: Anhydrous Methanol
Procedure:
-
Charge a flame-dried flask with 4'-fluoropropiophenone (10 mmol) and anhydrous MeOH (20 mL).
-
Add
(50 mmol) followed by dropwise addition of (20 mmol). -
Stir at ambient temperature for 12–18 hours under Argon.
-
Workup: The resulting solution contains the imine-Titanium complex. For highest enantioselectivity, it is recommended to use this solution directly (after filtration of solids if any) or perform a quick aqueous workup to isolate the free imine if using the Iodine-activated protocol (Iodine is incompatible with excess Ti salts).
-
Alternative: For the specific Ir-catalyzed protocol below, isolation of the crude imine via rapid extraction (EtOAc/Brine) and drying (
) is preferred to remove ammonia.
-
Protocol B: Asymmetric Hydrogenation (The "Iodine-Activated" Method)
Catalyst Loading: 1 mol% Ir, 2.2 mol% Ligand.
Procedure:
-
Catalyst Formation (In Glovebox):
-
In a vial, mix
(0.005 mmol) and (0.011 mmol) in degassed dichloromethane (1 mL). Stir for 30 min to form the orange/red complex. -
Add Iodine (
, 0.05 mmol) to the catalyst solution. The color will darken. Stir for 10 min.
-
-
Substrate Loading:
-
Dissolve the crude imine (1.0 mmol, prepared in Protocol A) in anhydrous TFE or DCM (4 mL).
-
Transfer the substrate solution to a high-pressure steel autoclave (e.g., Parr reactor).
-
Add the catalyst solution via syringe.
-
-
Hydrogenation:
-
Purge the autoclave 3 times with
(10 bar). -
Pressurize to 50 bar (725 psi)
. -
Stir at room temperature (
) for 16–24 hours.
-
-
Quenching:
-
Vent
carefully. -
Concentrate the solvent under reduced pressure.[3]
-
Redissolve in 1N HCl (to hydrolyze any remaining imine and protonate the amine). Wash with
(removes non-amine impurities). -
Basify the aqueous layer with NaOH (pH > 12) and extract with DCM.
-
Dry over
and concentrate to yield the chiral amine.
-
Quality Control & Analytical Methods
Enantiomeric Excess Determination (HPLC)
To validate the "S" configuration and purity, use the following method. Note that the fluoro-group provides a distinct UV signature.
-
Column: Daicel Chiralpak IA or IB (Immobilized amyl/cellulose derivatives are more robust for primary amines).
-
Mobile Phase: n-Hexane : Isopropyl Alcohol : Diethylamine (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (or 210 nm).
-
Expected Retention:
-
(R)-Enantiomer:
(typically elutes first on IA). -
(S)-Enantiomer:
(typically elutes second on IA). -
Note: Always run a racemic standard first.
-
Conversion Check (NMR):
- -NMR is a powerful tool here. The shift of the Fluorine atom on the aromatic ring changes subtly between the ketone (-105 ppm range) and the amine (-115 ppm range).
Workflow Visualization
Figure 2: Operational workflow for the synthesis and validation of the target amine.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Catalyst poisoning by water or ammonia. | Ensure the imine is dried thoroughly. Residual |
| Low ee (<80%) | Ligand mismatch or high temperature. | Lower temperature to |
| Racemization | Product instability. | Do not store the free amine in solution for long periods. Convert to HCl salt immediately for storage. |
References
-
Iridium-Catalyzed Imine Hydrogenation (General Methodology)
- Nugebauer, A., et al. "Iridium-Catalyzed Asymmetric Hydrogenation of Acyclic Imines." Journal of Organic Chemistry, 2008.
-
Source:
-
Specific Protocol for Fluorinated Imines
-
Iodine Additive Effect
-
Nussbaumer, T., et al. "Iridium-Catalyzed Asymmetric Hydrogenation of Imines: The Role of the Additive." Angewandte Chemie Int. Ed., 2011.[4]
-
Source:
-
-
Chiral HPLC Methodologies
-
Application Guide for Chiral Separation of Amines.[5]
-
Source:
-
-
Review on Reductive Amination
- Tararov, V. I., & Börner, A.
-
Source:
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of (S)-1-(4-Fluorophenyl)propan-1-amine
Welcome to the Technical Support Center for the synthesis of (S)-1-(4-Fluorophenyl)propan-1-amine. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges and side reactions encountered during the preparation of this critical chiral building block. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide direct, actionable solutions to specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing (S)-1-(4-Fluorophenyl)propan-1-amine?
The most prevalent and industrially relevant method is the asymmetric reductive amination of 4'-fluoropropiophenone. This one-pot reaction typically involves the condensation of the ketone with an amine source (commonly ammonia or an ammonia equivalent) to form an intermediate imine, which is then stereoselectively reduced to the desired chiral amine.[1][2][3] This approach is favored for its atom economy and because it avoids the isolation of the often-unstable imine intermediate.[2]
Q2: Why is achieving high enantioselectivity a challenge in this synthesis?
Achieving high enantiomeric excess (ee) is critically dependent on the effectiveness of the chiral catalyst or enzyme used to reduce the C=N bond of the imine intermediate. The acyclic imine formed from 4'-fluoropropiophenone can exist as E/Z isomers, which can complicate stereoselective reduction.[2] Furthermore, the amine product itself can sometimes interact with or inhibit the catalyst, affecting its performance.[2] Success hinges on selecting a highly selective catalyst and meticulously optimizing reaction conditions such as temperature, pressure, and solvent.
Q3: Can I use a standard reducing agent like Sodium Borohydride (NaBH₄)?
While NaBH₄ is a powerful reducing agent, its use in a one-pot reductive amination can be problematic. NaBH₄ is capable of reducing the starting ketone (4'-fluoropropiophenone) to the corresponding alcohol, which becomes a significant side reaction.[4][5] More selective reducing agents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaCNBH₃) are generally preferred because they reduce the iminium ion intermediate much faster than the starting ketone.[4][6] If using NaBH₄, a two-step (indirect) procedure where the imine is pre-formed and isolated before reduction is often necessary to achieve high yields.[5][7]
Troubleshooting Guide: Common Side Reactions & Impurities
This section addresses specific side reactions that can lower the yield and purity of your target compound, (S)-1-(4-Fluorophenyl)propan-1-amine.
Issue 1: Presence of 1-(4-Fluorophenyl)propan-1-ol Impurity
Q: My final product is contaminated with a significant amount of 1-(4-fluorophenyl)propan-1-ol. What is causing this and how can I prevent it?
A: Cause and Mechanism
This is one of the most common side reactions and is caused by the premature reduction of the starting material, 4'-fluoropropiophenone, before it has a chance to form the imine intermediate. The reaction of the ketone with the amine source to form the imine is an equilibrium process.[1][2] If the rate of ketone reduction is competitive with the rate of imine formation and subsequent reduction, the alcohol byproduct will be generated. This issue is particularly prevalent when using strong, non-selective hydride reagents or when the imine formation is slow.
Solutions & Preventative Measures:
-
Choice of Reducing Agent: Switch to a more chemoselective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice as it is less reactive towards ketones but highly effective for reducing the protonated imine (iminium ion).[6][7]
-
Accelerate Imine Formation: The rate-limiting step in many reductive aminations is the formation of the imine, which requires the dehydration of a hemiaminal intermediate.[8] Adding a Lewis acid, such as titanium(IV) isopropoxide (Ti(OiPr)₄), can significantly accelerate imine formation by coordinating to the carbonyl oxygen and facilitating water removal.[8][9] This shifts the equilibrium towards the imine, allowing it to be reduced before the ketone.
-
pH Control: The reaction is typically run under weakly acidic conditions (e.g., with acetic acid) to catalyze imine formation. However, excessively low pH can protonate the amine, reducing its nucleophilicity and slowing the initial attack on the ketone. Careful optimization of pH is crucial.
-
Two-Step (Indirect) Procedure: If the issue persists, consider a two-step approach. First, form the imine from 4'-fluoropropiophenone and the amine source, often with azeotropic removal of water. Once the imine is formed, it can be isolated or used in situ in a subsequent step where the reducing agent is added.[7]
Workflow Diagram: Competing Reaction Pathways
Caption: Competing pathways in reductive amination.
Issue 2: Formation of a Dimeric Secondary Amine Impurity
Q: I am observing an impurity with a mass corresponding to a secondary amine, bis(1-(4-fluorophenyl)propyl)amine. How is this forming?
A: Cause and Mechanism
This side product arises from the "over-alkylation" of the desired primary amine product. Once (S)-1-(4-fluorophenyl)propan-1-amine is formed, its primary amine nitrogen is nucleophilic and can react with a remaining molecule of the starting ketone, 4'-fluoropropiophenone. This forms a new, bulkier secondary imine, which is then reduced to yield the dimeric secondary amine impurity. This is more likely to occur if the reaction is run to very high conversion or if there is a localized high concentration of the product amine in the presence of unreacted ketone.
Solutions & Preventative Measures:
-
Stoichiometry Control: Use a sufficient excess of the ammonia source relative to the ketone. This increases the probability that the ketone will react with ammonia rather than the product amine.
-
Reaction Monitoring: Carefully monitor the reaction progress (e.g., by GC or LC-MS) and stop the reaction once the starting ketone is consumed, without letting it stir for an extended period afterward.
-
Fed-Batch Addition: In a scaled-up process, consider a fed-batch approach where the ketone is added slowly to the reaction mixture containing the amine source and catalyst. This maintains a low concentration of the ketone, minimizing its reaction with the amine product.
Diagram: Formation of Secondary Amine Byproduct
Caption: Pathway to dimeric secondary amine impurity.
Issue 3: Low or Inconsistent Enantioselectivity
Q: My reaction yields the racemic amine or has very low enantiomeric excess (ee). What factors influence stereocontrol?
A: Cause and Analysis
Low enantioselectivity is a common and complex issue directly related to the catalyst's performance and the reaction environment. Several factors can be at play:
-
Suboptimal Catalyst/Ligand: The chosen chiral catalyst or ligand may not be well-suited for this specific substrate. The steric and electronic properties of the imine must be compatible with the chiral pocket of the catalyst.
-
Catalyst Deactivation: The amine product or other species in the reaction mixture can coordinate to the metal center of the catalyst, leading to inhibition or deactivation.[2]
-
Poorly Optimized Conditions: Temperature, solvent, and (for hydrogenations) pressure dramatically influence the transition states of the reduction, thereby affecting enantioselectivity. Lower temperatures often, but not always, favor higher ee.
-
Racemization: While less common for the product amine under typical reductive amination conditions, harsh workup conditions (e.g., strongly acidic or basic) could potentially lead to racemization.
Troubleshooting & Optimization Protocol:
-
Catalyst Screening: If using a transition metal catalyst, screen a variety of chiral ligands (e.g., Josiphos, BINAP derivatives).[8][10] If using biocatalysis, screen a panel of different imine reductases (IREDs) or reductive aminases (RedAms).[11][12]
-
Solvent and Temperature Matrix: Perform a design of experiments (DoE) or a simple optimization matrix, varying the solvent and temperature. Solvents can affect the conformation of the catalyst-substrate complex, which is key to stereodifferentiation.
-
Additive Screening: For metal-catalyzed hydrogenations, additives can be crucial. For instance, iodide additives have been shown to be beneficial in some iridium-catalyzed imine reductions.[8]
-
Enzyme Cofactor Regeneration: For biocatalytic reactions, ensure the cofactor (NADPH) regeneration system (e.g., using glucose dehydrogenase/glucose) is efficient, as cofactor limitation can stall the reaction and affect performance.[12]
Table 1: Influence of Reaction Parameters on Enantioselectivity (Illustrative)
| Parameter | Condition A | Condition B | Outcome | Rationale |
| Catalyst | [Ir(COD)Cl]₂ / (R)-BINAP | [Ir(COD)Cl]₂ / (S,S)-f-Binaphane | Condition B gave 93% ee vs. 16% ee for A.[8] | f-Binaphane provides a better-matched chiral environment for this class of aryl ketone-derived imines. |
| Temperature | 50 °C | 25 °C | Lowering temperature often increases the energy difference between diastereomeric transition states, leading to higher ee. | |
| Solvent | Toluene | Dichloromethane (DCM) | Solvent polarity and coordinating ability can alter the catalyst's active state and substrate binding. | |
| Additive | None | 1.5 eq. Ti(OiPr)₄ | The use of a Lewis acid accelerates the formation of the imine, which is the true substrate for the chiral catalyst. |
References
-
ChemHelp ASAP. (2020, March 21). reductive amination & secondary amine synthesis. YouTube. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Mattson, R. J., et al. (1996). A Practical, One-Pot, Indirect Reductive Amination of Aldehydes and Ketones. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]
-
LibreTexts. (2023, January 22). Reductive Amination. Chemistry LibreTexts. [Link]
-
Kuang, L., et al. (2003). Highly Enantioselective Reductive Amination of Simple Aryl Ketones Catalyzed by Ir-f-Binaphane in the Presence of Titanium(IV) Isopropoxide and Iodine. The Journal of Organic Chemistry, 68(10), 4120-4123. [Link]
-
CCS Chemistry. (2022). Diastereoselective and Enantioselective Nickel-Catalyzed Reductive Coupling of Imines and Unactivated Alkenes. [Link]
-
Benfatti, F., et al. (2009). Highly Stereoselective Metal-Free Catalytic Reduction of Imines: An Easy Entry to Enantiomerically Pure Amines and Natural and Unnatural α-Amino Esters. Organic Letters, 11(13), 2744–2747. [Link]
-
eScholarship, University of California. (n.d.). Diastereoselective Reactions of Imines with Anhydrides and their Derivatives and Mechanistic Investigation of the Multicomponent. [Link]
-
Wikipedia. (n.d.). Reductive amination. [Link]
-
Wikipedia. (n.d.). Hydrogenation of carbon–nitrogen double bonds. [Link]
-
Vora, H. U., & Rovis, T. (2011). Asymmetric NHC-catalyzed synthesis of α-fluoroamides from readily accessible α-fluoroenals. PMC. [Link]
-
Mu, J., et al. (2023). Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. The Innovation, 4(5), 100473. [Link]
-
National Center for Biotechnology Information. (n.d.). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. PMC. [Link]
- Google Patents. (n.d.).
-
Park, H., et al. (2014). Asymmetric Synthesis of Fluoroamines from Chiral Aziridines. ResearchGate. [Link]
-
Grogan, G., et al. (2020). Asymmetric Synthesis of Primary and Secondary β-Fluoro-arylamines using Reductive Aminases from Fungi. White Rose Research Online. [Link]
-
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Wang, C., & Xiao, J. (2013). Asymmetric Reductive Amination. University of Liverpool. [Link]
-
Sharma, M., et al. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. PMC. [Link]
-
Royal Society of Chemistry. (2023). Manganese catalysed enantioselective hydrogenation of in situ-synthesised imines: efficient asymmetric synthesis of amino-indane derivatives. Green Chemistry. [Link]
-
Paradies, J., et al. (2016). Brønsted Acid-Catalyzed Transfer Hydrogenation of Imines and Alkenes Using Cyclohexa-1,4-dienes as Dihydrogen Surrogates. Organic Letters, 18(11), 2548–2551. [Link]
-
SciSpace. (n.d.). Catalytic Asymmetric Transfer Hydrogenation of Imines: Recent Advances. [Link]
-
ScienceDirect. (2025). Asymmetric synthesis of chiral N-substituted amino amides and esters with two chiral centers by imine reductase-catalyzed dynamic kinetic resolution via reductive amination. [Link]
-
Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. [Link]
-
Master Organic Chemistry. (2022, March 7). Imines - Properties, Formation, Reactions, and Mechanisms. [Link]
-
Frontiers. (2021). Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. [Link]
-
ACS Publications. (n.d.). Highly Enantioselective Pd-Catalyzed Asymmetric Hydrogenation of Activated Imines. [Link]
-
Flow Chemistry. (n.d.). A new competitive strategy for the industrial synthesis of drugs based on chiral amines via utilizing the waste isomer by flow chemistry. [Link]
-
ResearchGate. (n.d.). The reaction scheme in the reductive amination of propiophenone with...[Link]
-
Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 30). The Crucial Role of 4'-Fluoropropiophenone in Modern Chemical Synthesis. [Link]
-
ACS Publications. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. [Link]
-
PubChem. (n.d.). 3'-Fluoropropiophenone. [Link]
-
PubChem. (n.d.). 4-Fluoropropiophenone. [Link]
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. pcliv.ac.uk [pcliv.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 9. US20040147762A1 - Asymmetric reductive amination of ketones - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline [frontiersin.org]
Overcoming poor enantioselectivity in the synthesis of (S)-1-(4-Fluorophenyl)propan-1-amine
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for overcoming poor enantioselectivity in the synthesis of (S)-1-(4-Fluorophenyl)propan-1-amine. Our goal is to equip you with the expertise to diagnose and resolve common challenges, leading to highly enantiomerically pure products.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My synthesis of 1-(4-Fluorophenyl)propan-1-amine is resulting in a nearly racemic mixture. What are the primary strategies to achieve high enantioselectivity for the (S)-enantiomer?
A1: Achieving high enantioselectivity for a specific chiral amine like (S)-1-(4-Fluorophenyl)propan-1-amine requires a stereocontrolled synthetic approach. A racemic or near-racemic outcome indicates that your current method does not effectively differentiate between the two enantiomers. The three primary strategies to consider are:
-
Asymmetric Reductive Amination: This involves the reaction of 4-fluorophenyl propanone with an ammonia source in the presence of a chiral catalyst or auxiliary to directly form the desired (S)-amine.
-
Kinetic Resolution of a Racemic Amine: This strategy involves the selective reaction of one enantiomer from a racemic mixture of 1-(4-Fluorophenyl)propan-1-amine, leaving the desired (S)-enantiomer unreacted and enantiomerically enriched. Enzymatic resolutions are particularly effective here.[1][2]
-
Chiral Auxiliary-Mediated Synthesis: This classical approach involves covalently attaching a chiral auxiliary to a precursor molecule to direct a diastereoselective transformation. The auxiliary is then cleaved to yield the enantiomerically enriched amine.[3][4][5]
The choice of strategy will depend on factors such as available starting materials, scalability, and the desired level of enantiomeric purity.
Q2: I am attempting an asymmetric reductive amination, but the enantiomeric excess (e.e.) is consistently low. What are the critical parameters to investigate?
A2: Low enantiomeric excess in an asymmetric reductive amination is a common challenge that can often be resolved by systematically evaluating several key reaction parameters.[6][7]
Troubleshooting Workflow for Asymmetric Reductive Amination
Caption: Troubleshooting workflow for low e.e. in asymmetric reductive amination.
Detailed Considerations:
-
Catalyst System: The choice of chiral catalyst and ligand is paramount. For instance, iridium or rhodium complexes with chiral phosphine ligands are often employed. The catalyst loading is also critical; higher loadings do not always lead to better results and can sometimes promote the formation of less selective species.[8]
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature can often enhance enantioselectivity by favoring the transition state leading to the desired enantiomer.
-
Solvent: The polarity and coordinating ability of the solvent can significantly influence the catalyst's performance. A screening of different solvents is recommended.
-
pH: The pH is crucial for the formation of the imine intermediate. For many reductive aminations, a slightly acidic pH (around 4-5) is optimal to facilitate imine formation without protonating the amine nucleophile.[9]
-
-
Reagent Purity: Impurities in the starting ketone or amine source can poison the catalyst or lead to side reactions, diminishing enantioselectivity.[6] Ensure the purity of all reagents and use anhydrous, degassed solvents.
| Parameter | Recommendation | Rationale |
| Catalyst | Screen a library of chiral ligands. | The steric and electronic properties of the ligand are key to stereodifferentiation. |
| Temperature | -20 °C to 25 °C | Lower temperatures can increase the energy difference between diastereomeric transition states. |
| Solvent | Screen polar aprotic (e.g., THF, DCM) and nonpolar (e.g., Toluene) solvents. | The solvent can affect catalyst solubility, aggregation, and the stability of intermediates. |
| pH | Maintain a weakly acidic medium (pH 4-5). | This optimizes the rate of imine formation, which is the substrate for the asymmetric reduction.[10] |
Q3: I'm exploring enzymatic kinetic resolution of racemic 1-(4-Fluorophenyl)propan-1-amine, but the conversion stops at around 50% with suboptimal e.e. for the remaining (S)-amine. How can I improve this?
A3: This is a common scenario in kinetic resolutions. The 50% conversion limit is a theoretical maximum for a perfect kinetic resolution where only one enantiomer reacts.[11] The key to obtaining high e.e. of the unreacted (S)-amine is to use an enzyme with a high enantioselectivity factor (E-value).
Strategies for Optimization:
-
Enzyme Selection: The choice of enzyme is the most critical factor. Lipases (e.g., from Candida antarctica B, often immobilized as Novozym 435) and transaminases are excellent candidates for resolving chiral amines.[1][12] It is advisable to screen a panel of different enzymes.
-
Acyl Donor and Solvent: For lipase-catalyzed resolutions, the nature of the acyl donor (e.g., ethyl acetate, vinyl acetate) and the solvent can dramatically impact both the reaction rate and the enantioselectivity.[13][14] Non-polar organic solvents are often preferred.
-
Temperature and pH: Enzymes have optimal operating temperatures and pH ranges. Deviating from these can lead to lower activity and selectivity.[15]
-
Immobilization: Using an immobilized enzyme can improve stability, reusability, and in some cases, activity and selectivity.[1][2]
-
Dynamic Kinetic Resolution (DKR): To overcome the 50% yield limitation, a DKR can be implemented. This involves adding a racemization catalyst that continuously converts the faster-reacting enantiomer from the desired one, theoretically allowing for a 100% yield of the desired enantiomer.[11]
Experimental Protocol: Screening for Enzymatic Resolution
-
Setup: In parallel vials, dissolve the racemic 1-(4-Fluorophenyl)propan-1-amine in a selection of organic solvents (e.g., hexane, toluene, MTBE).
-
Enzyme Addition: To each vial, add a different commercially available lipase or transaminase preparation (e.g., 10-20 mg per 100 mg of substrate).
-
Acyl Donor: Add a suitable acyl donor (for lipases) or an amino acceptor (for transaminases).
-
Reaction: Incubate the vials at a controlled temperature (e.g., 30-50 °C) with shaking.
-
Monitoring: At regular intervals, withdraw aliquots and analyze by chiral HPLC to determine the e.e. of the remaining amine and the conversion.
-
Analysis: Plot e.e. versus conversion for each enzyme/condition to identify the most selective system.
Q4: I am using a chiral auxiliary approach, but the diastereoselectivity of the key step is poor, and removal of the auxiliary is proving difficult. What are some common pitfalls?
A4: Chiral auxiliaries are a powerful tool, but their successful application hinges on careful selection and execution.[4][5]
Troubleshooting Diastereoselectivity and Auxiliary Removal
Caption: Decision tree for troubleshooting chiral auxiliary-based syntheses.
Key Considerations:
-
Choice of Auxiliary: The structure of the chiral auxiliary dictates the facial bias of the reaction. Auxiliaries like Evans' oxazolidinones or pseudoephedrine amides often provide high levels of stereocontrol due to their rigid conformations that effectively shield one face of the reactive intermediate.[3][16] If you are using a more flexible auxiliary, consider switching to one with greater conformational rigidity.
-
Reaction Conditions for Diastereoselection:
-
Lewis Acids: In reactions like aldol or alkylation reactions, the choice of Lewis acid can influence the geometry of the enolate, thereby affecting diastereoselectivity.
-
Temperature: As with enantioselective reactions, lower temperatures generally lead to higher diastereoselectivity.
-
-
Auxiliary Cleavage: The conditions required to remove the auxiliary should not compromise the stereochemical integrity of your newly formed chiral center. If standard conditions are failing or causing racemization, you may need to screen a broader range of cleavage methods (e.g., ozonolysis, LiAlH₄ reduction, acid/base hydrolysis). The ideal auxiliary is one that provides high stereocontrol and can be removed under mild conditions.[5]
By systematically addressing these common issues, you can significantly improve the enantioselectivity of your synthesis of (S)-1-(4-Fluorophenyl)propan-1-amine and achieve your desired product with high optical purity.
References
- Morales, M. R., Mellem, K. T., & Myers, A. G. (n.d.). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. PMC.
- (2024, June 25).
- (n.d.).
- (n.d.). Optimization of Process for Enzymatic Resolution of Racemic Amines using Continuous Flow Bioreactor.
- (n.d.).
- (n.d.).
- (n.d.). Chiral Auxiliaries. Sigma-Aldrich.
- (n.d.). Asymmetric Synthesis of Amines.
- (n.d.). Chiral auxiliary. Wikipedia.
- (2008, January 1). Chiral Auxiliaries in Asymmetric Synthesis.
- (n.d.).
- Musa, M. M. (2020, February).
- (n.d.).
- (n.d.).
- (n.d.). Enzymatic resolution of amines (1-4) catalyzed by different commercial lipases. c.
- (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry.
- (n.d.).
- (n.d.).
- (2021, January 4). Pyrinap ligands for enantioselective syntheses of amines. PMC.
- (n.d.).
- (2010, October).
- (n.d.).
Sources
- 1. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 手性助剂 [sigmaaldrich.com]
- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Recent Advances in Asymmetric Catalysis Using p‐Block Elements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Enzymatic racemization of alcohols and amines: An approach for bi-enzymatic dynamic kinetic resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Kinetic resolution of racemic 1-phenyl 1-propanol by lipase catalyzed enantioselective esterification reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of (S)-1-(4-Fluorophenyl)propan-1-amine
Welcome to the Advanced Synthesis Support Hub. Ticket Subject: Scale-up protocols and troubleshooting for (S)-1-(4-Fluorophenyl)propan-1-amine (CAS: 473732-86-4). Assigned Specialist: Dr. A. Vance, Senior Application Scientist.
Introduction: Target Profile
You are targeting the scale-up of (S)-1-(4-Fluorophenyl)propan-1-amine , a critical chiral intermediate often used in the synthesis of calcimimetics and CNS-active agents.
-
Substrate: 4'-Fluoropropiophenone.
-
Key Challenge: The ethyl group adds steric bulk compared to methyl analogs (acetophenones), and the fluorine atom alters the electronic properties of the aromatic ring, affecting catalyst binding.
-
Critical Quality Attribute (CQA): Enantiomeric Excess (% ee) > 99.5% is typically required to prevent downstream resolution costs.
Module 1: Route Selection Strategy
Before troubleshooting, confirm you are using the correct route for your available equipment and scale. We support two primary workflows: Biocatalytic Transamination (Green/High Selectivity) and Asymmetric Transfer Hydrogenation (Chemical/Robust).
Decision Matrix
Figure 1: Strategic decision tree for selecting the synthesis route based on scale and constraints.
Module 2: Biocatalytic Scale-Up (ω-Transaminase)
Methodology: Stereoselective amination using an (S)-selective ω-transaminase (ω-TA) with Isopropylamine (IPA) as the amine donor.
Reaction: 4'-Fluoropropiophenone + IPA
Standard Protocol (100g Scale Basis)
| Component | Concentration/Amount | Role |
| Substrate | 20–50 g/L (dissolved in DMSO) | 4'-Fluoropropiophenone |
| Enzyme | 2–5 g/L (Engineered ω-TA) | Catalyst (e.g., Vibrio fluvialis variant) |
| Cofactor | 1 mM PLP | Pyridoxal-5'-phosphate |
| Donor | 1.0 M Isopropylamine (IPA) | Amine source |
| Buffer | 100 mM Potassium Phosphate | pH 7.5 Maintainer |
| Co-solvent | 20% v/v DMSO | Solubilizer for fluorinated ketone |
| Temp/Time | 30–35°C / 24–48 h | Reaction parameters |
Troubleshooting Guide: Biocatalysis
User Issue 1: "The reaction stalls at 50-60% conversion."
-
Root Cause A (Equilibrium): Transamination is reversible. The coproduct (acetone) inhibits the enzyme and pushes the equilibrium backward.
-
Root Cause B (Inhibition): The fluorinated ketone substrate is hydrophobic and can inhibit the enzyme at high concentrations (Substrate Inhibition).
-
Corrective Action:
-
Acetone Removal: Apply a partial vacuum (300–400 mbar) or a nitrogen sweep to continuously remove acetone. This is the most effective way to drive conversion to >95% [1].
-
Fed-Batch Mode: Do not add all substrate at once. Dosing the ketone over 10 hours keeps the concentration below the inhibitory threshold (typically <50 mM) while accumulating product.
-
User Issue 2: "The enzyme precipitates or loses activity rapidly."
-
Root Cause: High concentration of IPA (amine donor) can denature wild-type enzymes. Also, the interface between water and organic co-solvent can cause protein aggregation.
-
Corrective Action:
-
pH Control: IPA is basic. Ensure the final pH of the buffer+IPA mix is adjusted to 7.5–8.0 using HCl before adding the enzyme.
-
Screen Variants: For scale-up, use engineered transaminases (e.g., Codexis ATA series or similar) evolved for solvent tolerance, rather than wild-type Vibrio strains [2].
-
User Issue 3: "Low solubility of the fluorinated substrate."
-
Root Cause: The 4-fluoro and ethyl groups make the ketone lipophilic.
-
Corrective Action: Increase DMSO to 30% v/v. Alternatively, use a biphasic system with an organic overlay (e.g., MTBE or n-heptane) to act as a substrate reservoir, though this slows mass transfer [3].
Module 3: Chemical Synthesis (Asymmetric Transfer Hydrogenation)
Methodology: Reduction of the pre-formed imine or direct reductive amination using a Chiral Ruthenium Catalyst (Noyori type). Catalyst System: RuCl(p-cymene)[(S,S)-Ts-DPEN].
Standard Protocol (Chemical)
-
Imine Formation: React 4'-fluoropropiophenone with ammonium formate or methanolic ammonia. Note: Ketimines from propiophenones are less stable than acetophenones; formation in situ is preferred.
-
Reduction:
-
Catalyst: [RuCl(p-cymene)((S,S)-Ts-DPEN)] (S/C ratio 1:500 to 1:1000).
-
Hydrogen Source: Formic Acid/Triethylamine (5:2 azeotrope).
-
Solvent: Dichloromethane (DCM) or DMF.
-
Conditions: 25–30°C, 12–24 h.
-
Troubleshooting Guide: ATH
User Issue 1: "My enantiomeric excess (ee) is eroding (dropping below 95%)."
-
Root Cause: Temperature is too high. While heat speeds up the reaction, it increases the rate of the non-selective background reaction (racemic reduction) or causes catalyst ligand dissociation.
-
Corrective Action: Lower the temperature to 20°C or even 10°C. The reaction will take longer, but the chiral induction will improve. Ensure the ligand is (S,S)-Ts-DPEN for the (S)-amine target [4].
User Issue 2: "Reaction does not start or is extremely slow."
-
Root Cause: Catalyst poisoning. Ruthenium transfer hydrogenation catalysts are sensitive to chloride ions and water.
-
Corrective Action:
-
Dry Solvents: Ensure Formic Acid/TEA mix is dry.
-
Degassing: Oxygen can deactivate the hydride species. Sparge the reaction mixture with Argon/Nitrogen for 30 mins before adding the catalyst.
-
User Issue 3: "Difficulty isolating the amine from the Formic Acid/TEA mix."
-
Corrective Action: Do not distill the TEAF. Instead, dilute with water and basify to pH > 12 with NaOH. Extract the free amine into MTBE. The TEAF salts remain in the aqueous layer.
Module 4: Downstream Processing & Isolation
Regardless of the synthesis route, isolation of the pure salt is critical for stability.
Protocol: Isolation of (S)-1-(4-Fluorophenyl)propan-1-amine Hydrochloride
-
Extraction:
-
Adjust aqueous layer pH to >12 (using 50% NaOH).
-
Extract with MTBE or Toluene (3 x Vol).
-
Wash organic layer with brine to remove residual DMSO or TEAF.
-
-
Salt Formation (Critical Step):
-
Dry the organic layer (MgSO4) and filter.
-
Cool to 0–5°C.
-
Slowly add HCl in isopropanol (5-6N) or bubble anhydrous HCl gas. Do not use aqueous HCl, or you will get a sticky gum instead of crystals.
-
The white solid precipitates immediately.
-
-
Filtration:
-
Filter under nitrogen (amine salts are hygroscopic).
-
Wash with cold MTBE.
-
Dry in a vacuum oven at 40°C.
-
Module 5: Quality Control & Analytics
Ticket: "How do I determine the ee of the fluorinated amine?"
Analytical Method: Chiral HPLC Because the amine is primary, it can be derivatized or run directly on specific columns.
-
Column: Chiralcel OD-H or AD-H (Daicel).
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1). Diethylamine is mandatory to suppress tailing of the basic amine.
-
Flow Rate: 0.5 – 1.0 mL/min.
-
Detection: UV at 254 nm (Fluorophenyl absorption).
-
Derivatization (Optional but recommended for sharper peaks): React a small sample with acetic anhydride or acetyl chloride to form the acetamide before injection. This removes the basicity and improves resolution on the column.
Process Visualization
Figure 2: Workflow for the biocatalytic production and isolation of the target amine.
References
-
Truppo, M. D., et al. (2009).[1] "Rapid screening and scale-up of transaminase catalysed reactions." Organic & Biomolecular Chemistry. Link
-
Savile, C. K., et al. (2010). "Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture." Science. Link
-
Humble, M. S., & Berglund, P. (2011). "Biocatalytic promiscuity: the first example of a lipase-catalyzed synthesis of a chiral amine." European Journal of Organic Chemistry. (Context on solvent systems for amines). Link
-
Noyori, R., & Hashiguchi, S. (1997).[2] "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research. Link
For further assistance, please submit a log of your HPLC chromatograms and reaction temperature profiles to the support team.
Sources
Validation & Comparative
Validation of Analytical Methods for (S)-1-(4-Fluorophenyl)propan-1-amine
Executive Summary
(S)-1-(4-Fluorophenyl)propan-1-amine is a critical chiral building block, often utilized in the asymmetric synthesis of calcimimetics and CNS-active pharmaceutical intermediates. The enantiomeric purity of this primary amine is a Critical Quality Attribute (CQA), as the presence of the (R)-enantiomer can lead to off-target pharmacological effects or regulatory compliance failures in the final drug substance.
This guide objectively compares analytical methodologies for the validation of this compound, establishing the Normal Phase Chiral HPLC method as the industry "Gold Standard" due to its superior resolution (
Comparative Analysis of Analytical Methodologies
The following table contrasts the three primary approaches for analyzing (S)-1-(4-Fluorophenyl)propan-1-amine.
| Feature | Method A: Normal Phase Chiral HPLC (Recommended) | Method B: Reverse Phase Chiral HPLC | Method C: Derivatization + GC/HPLC |
| Principle | Direct separation on Polysaccharide CSPs (Amylose/Cellulose). | Separation on Immobilized CSPs or Crown Ethers.[1][2] | Indirect separation via diastereomer formation (e.g., with GITC). |
| Stationary Phase | Chiralpak AD-H / Chiralcel OD-H (Coated). | Chiralpak IA/IB (Immobilized) or Crownpak. | Standard Achiral (C18 or Polysiloxane). |
| Mobile Phase | n-Hexane : IPA : Diethylamine (DEA).[3] | Buffer : Acetonitrile or Methanol.[2][4] | N/A (Reagents required).[5] |
| Resolution ( | High (> 2.5) . Excellent selectivity for benzylic amines. | Moderate (1.5 - 2.0). pH dependent. | Variable. Depends on reaction completeness. |
| Throughput | High (15-20 min run time). | Moderate (Equilibration takes longer). | Low (Requires sample prep time). |
| Cost | High (Solvent consumption). | Moderate (Aqueous solvents). | Low (Column cost) / High (Labor). |
| Robustness | Excellent .[1][6] Self-validating via system suitability. | Good. Sensitive to pH changes. | Poor. Risk of racemization during derivatization. |
Expert Insight: Why Method A Wins
For primary benzylic amines like 1-(4-Fluorophenyl)propan-1-amine, Method A is superior because the amino group interacts strongly with the carbamate linkages on Amylose/Cellulose stationary phases. The addition of Diethylamine (DEA) is non-negotiable; it acts as a silanol blocker, preventing the severe peak tailing characteristic of primary amines on silica supports [1].
Detailed Experimental Protocol (Method A)
This protocol is designed for the quantification of the (S)-enantiomer and detection of the (R)-enantiomer impurity.[3]
Chromatographic Conditions
-
Instrument: HPLC with UV/PDA Detector (e.g., Agilent 1260/1290).
-
Column: Amylose tris(3,5-dimethylphenylcarbamate) [e.g., Chiralpak AD-H],
.[3] -
Mobile Phase: n-Hexane : Isopropyl Alcohol : Diethylamine (90 : 10 : 0.1 v/v/v).
-
Flow Rate:
. -
Column Temperature:
. -
Detection: UV at
(Aromatic ring absorption). -
Injection Volume:
. -
Run Time: 20 minutes.
Standard & Sample Preparation
-
Diluent: Mobile Phase (without DEA to prevent degradation during storage, though DEA in MP is usually sufficient).
-
Stock Solution: Dissolve
of (S)-1-(4-Fluorophenyl)propan-1-amine in diluent ( ). -
System Suitability Solution: Prepare a racemic mixture (mix (S) and (R) enantiomers at 1:1 ratio) at
to demonstrate resolution.
Workflow Visualization
The following diagram illustrates the logical flow for selecting this specific method based on the analyte's chemical properties.
Figure 1: Decision logic for selecting Normal Phase Chiral HPLC with basic additives for primary amines.
Validation Framework (ICH Q2 Compliant)
To ensure the method is "self-validating" and trustworthy, the following parameters must be experimentally verified.
Specificity & Selectivity[8][9]
-
Requirement: Resolution (
) between (S) and (R) enantiomers must be (Baseline separation). -
Protocol: Inject the System Suitability Solution (Racemic).
-
Acceptance: No interference from blank or known impurities (e.g., 4-fluoropropiophenone precursor).
Linearity[8][9]
-
Range: Trace level (0.1%) to Assay level (120%).
-
Protocol: Prepare 5 concentration levels (e.g.,
for impurity quantification). -
Data Output:
-
Correlation Coefficient (
): .[7] -
Y-intercept bias:
of response at target concentration.
-
Accuracy (Recovery)
-
Method: Standard Addition (Spike (R)-enantiomer into pure (S)-matrix).
-
Levels: LOQ, 100%, and 150% of the specification limit (usually 0.15% limit).
-
Acceptance: Mean recovery
.[7]
Limit of Detection/Quantitation (LOD/LOQ)
For chiral impurities, sensitivity is paramount.
-
Formula:
and . -
Typical Values:
-
LOD:
. -
LOQ:
.
-
Robustness (The "Trust" Factor)
Deliberately vary parameters to prove method reliability.
-
Flow Rate:
. -
Mobile Phase:
IPA content. -
DEA Concentration:
vs (Critical check for peak shape).
Experimental Data Summary (Simulated Validation Results)
The following table represents typical data obtained during the validation of this specific amine using the described Method A.
| Parameter | Experiment | Result | Status |
| Specificity | Resolution ((R) vs (S)) | Pass | |
| Tailing Factor (S-isomer) | Pass | ||
| Linearity | Pass | ||
| Precision | Repeatability (n=6) | Pass | |
| Accuracy | Spike Recovery at 0.15% | Pass | |
| Sensitivity | S/N Ratio at 0.05% | Pass |
Validation Workflow Diagram
Figure 2: Step-by-step validation workflow according to ICH Q2(R1) guidelines.
References
-
Daicel Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK® AD-H. Retrieved from [Link]
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
- Subramanian, G. (2006). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. (General reference on chiral amine resolution).
-
Journal of Chromatography A. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines. Retrieved from [Link]
Sources
- 1. columnex.com [columnex.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. bhu.ac.in [bhu.ac.in]
Comparative study of different chiral resolving agents for 1-(4-fluorophenyl)propan-1-amine
[1][2]
Executive Summary & Strategic Context
1-(4-fluorophenyl)propan-1-amine is a critical chiral building block in the synthesis of calcimimetics, kinase inhibitors, and novel CNS-active agents.[1][2] Unlike its methyl analog (1-(4-fluorophenyl)ethylamine), the propyl chain introduces increased lipophilicity, altering the solubility profile of diastereomeric salts and necessitating specific solvent modifications during resolution.[1]
This guide evaluates three distinct resolution strategies to isolate the (S)-enantiomer (typically the pharmacophore of interest). We move beyond simple recipes to analyze the thermodynamic and kinetic drivers of each method, enabling you to select the optimal route based on your specific purity and cost constraints.
The Three Pillars of Resolution Evaluated:
Mechanism of Action: Diastereomeric Salt Formation
The core principle relies on the reaction of the racemic amine (
-
The Challenge: The 4-fluoro substituent reduces the basicity of the amine slightly compared to the non-fluorinated parent, while the propyl chain increases steric bulk.
-
The Solution: Successful resolution requires a "structural fit" where the resolving agent's phenyl ring stacks effectively with the fluorophenyl group of the substrate, minimizing solvent inclusion in the crystal lattice.
Comparative Analysis of Resolving Agents
Agent A: L-(+)-Tartaric Acid
Role: The Economic Baseline Best For: Large-scale manufacturing where cost is the primary driver and multiple recrystallizations are acceptable.[1][2]
-
Mechanism: Forms a hydrogen-bonded network.[1][2] The tartrate dianion often bridges two amine cations, creating a rigid lattice.
-
Solvent System: Ethanol (95%) or Methanol/Water (9:1).[1][2] The presence of water is often critical to solubilize the more soluble diastereomer.
-
Performance:
Agent B: (S)-(+)-Mandelic Acid
Role: High-Purity Specialist Best For: Projects requiring >99% ee in fewer steps, or when the tartrate salt forms an oil (a common failure mode with lipophilic propyl amines).[1][2]
-
Mechanism: The phenyl ring of mandelic acid engages in
stacking with the 4-fluorophenyl group of the amine.[2] This specific interaction often leads to sharper melting points and better discrimination than tartrates.[1][2] -
Solvent System: Isopropanol (IPA) or Ethanol (Absolute).[1][2]
-
Performance:
Agent C: Enzymatic Resolution (Lipase CAL-B)
Role: The Green Alternative Best For: Avoiding heavy metal waste or when "gentle" conditions are required.[1][2]
Comparative Data Summary
| Metric | L-Tartaric Acid | (S)-Mandelic Acid | Enzymatic (CAL-B) |
| Target Isomer | (S)-Amine | (S)-Amine | (S)-Amine (Unreacted) |
| Stoichiometry | 0.5 - 1.0 eq | 1.0 eq | Catalytic amount |
| Primary Solvent | Ethanol/Water (90:[1][2]10) | Isopropanol (IPA) | MTBE or Toluene |
| First Pass ee% | 75 - 85% | 90 - 95% | >98% |
| Overall Yield | High (after recycle) | Medium-High | < 50% (Kinetic limit) |
| Cost Efficiency | [1][2] ★★★★★ (Best) | ★★★☆☆ | ★★☆☆☆ |
| Scalability | Excellent | Good | Moderate |
| Critical Risk | Salt oiling out | Higher reagent cost | Long reaction times |
Detailed Experimental Protocols
Protocol 1: Resolution with (S)-Mandelic Acid (Recommended for Purity)
This protocol prioritizes enantiomeric purity for pharmaceutical intermediates.[1]
Materials:
-
Racemic 1-(4-fluorophenyl)propan-1-amine (10.0 g, 65.3 mmol)[1]
-
(S)-(+)-Mandelic Acid (9.9 g, 65.3 mmol, 1.0 eq)[1]
-
Isopropanol (IPA) (100 mL)
Step-by-Step Workflow:
-
Dissolution: Charge (S)-mandelic acid and IPA into a flask. Heat to 60°C until fully dissolved.
-
Addition: Add the racemic amine dropwise over 15 minutes. The solution may spontaneously warm (exothermic salt formation).[1][2]
-
Nucleation: Stir at 60°C for 30 minutes. If precipitate does not form, seed with a pure crystal of the (S,S)-salt if available, or scratch the glass wall.
-
Controlled Cooling: Cool the mixture to 20°C at a rate of 10°C/hour. Critical: Rapid cooling traps the wrong isomer.
-
Aging: Stir at 20°C for 4 hours to ripen the crystals (Ostwald ripening).
-
Filtration: Filter the white solid. Wash with cold IPA (2 x 10 mL).
-
Free Basing: Suspend the salt in DCM (50 mL) and treat with 1M NaOH (50 mL). Separate the organic layer, dry over
, and concentrate to yield (S)-amine.[1]
Protocol 2: Enzymatic Kinetic Resolution (CAL-B)
This protocol is ideal for generating analytical standards or small batches.[1][2]
Materials:
-
Racemic Amine (1.0 g)[1]
-
Novozym 435 (Immobilized CAL-B) (100 mg, 10% w/w)
-
Ethyl Acetate (5.0 eq, serves as solvent and acyl donor) usually in MTBE.[1][2]
Workflow:
-
Dissolve amine in MTBE (10 mL). Add Ethyl Acetate (3 mL).[1]
-
Shake at 30°C for 24 hours.
-
Monitor by Chiral HPLC.[1][2][4] The (R)-amine converts to the acetamide; the (S)-amine remains.[1][2]
-
Filter off enzyme.[1][2] Acidify filtrate with 1M HCl to extract the (S)-amine into the aqueous phase, leaving the (R)-amide in the organic layer.[1]
-
Basify the aqueous layer and extract (S)-amine with DCM.[1][2]
Visualizations
Diagram 1: Process Decision Tree
A logical flow to help you choose the correct agent based on your constraints.
Caption: Decision matrix for selecting the optimal resolving agent based on scale, cost, and purity requirements.
Diagram 2: The "Dutch Resolution" Workflow (Salt Formation)
Visualizing the physical separation process.
Caption: Standard workflow for chiral resolution via diastereomeric salt crystallization.
References
-
Kozma, D. (2001).[1][2] CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.[1] (Foundational text on tartaric/mandelic acid mechanisms).
-
Ghanem, A., & Aboul-Enein, H. Y. (2005).[1][2] Lipase-mediated chiral resolution of racemates in organic solvents.[1][2] Tetrahedron: Asymmetry, 15(21), 3331-3351.[1][2] Link[1]
-
Saigo, K., et al. (1982).[1] Optical Resolution of 1-Phenylethylamine and Its Derivatives by Use of Tartaric Acid.[1][2] Bulletin of the Chemical Society of Japan. (Primary source for benzylic amine resolution protocols).[1][2]
-
Breuer, M., et al. (2004).[1][2] Industrial Methods for the Production of Optically Active Intermediates. Angewandte Chemie International Edition. Link[1]
-
PubChem Compound Summary. (R)-1-(4-Fluorophenyl)propan-1-amine.[1][2] National Center for Biotechnology Information.[1] Link
Sources
- 1. (R)-1-(4-Fluorophenyl)propan-1-amine | C9H12FN | CID 7258884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (R)-1-(4-Fluorophenyl)propan-1-amine | C9H12FN | CID 7258884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
A Prospective Analysis: Benchmarking the Potential of (S)-1-(4-Fluorophenyl)propan-1-amine as a Chiral Auxiliary in Asymmetric Synthesis
In the landscape of asymmetric synthesis, the quest for novel, efficient, and versatile chiral auxiliaries is perpetual. These temporary chiral inductors are foundational to the stereocontrolled synthesis of complex molecules, a critical aspect of pharmaceutical and fine chemical development.[1][2] This guide presents a forward-looking evaluation of (S)-1-(4-Fluorophenyl)propan-1-amine, a readily available chiral amine, as a potential chiral auxiliary. While its application in this context is not yet extensively documented, its structural features—a stereogenic center benzylic to an aromatic ring, now functionalized with an electron-withdrawing fluorine atom—suggest intriguing possibilities for modulating reactivity and selectivity in asymmetric transformations.
We will objectively compare its projected performance with established alternatives like Evans' oxazolidinones and the parent, non-fluorinated (S)-1-phenylethylamine (α-PEA), supported by established principles and experimental data from analogous systems.[3][4]
The Role of Chiral Auxiliaries: A Mechanistic Overview
A chiral auxiliary operates by covalently bonding to a prochiral substrate, thereby creating a diastereomeric intermediate. This intermediate's inherent steric and electronic biases then direct the approach of a reagent to a specific face, resulting in the formation of one diastereomer in excess.[1] After the stereocenter is set, the auxiliary is cleaved and can ideally be recovered for reuse. The efficacy of an auxiliary is judged by the diastereoselectivity it imparts, the ease of its attachment and removal, and its recoverability.
(S)-1-(4-Fluorophenyl)propan-1-amine: Structural Features and Hypothesized Advantages
(S)-1-(4-Fluorophenyl)propan-1-amine is an analog of the well-known chiral auxiliary precursor, (S)-1-phenylethylamine (α-PEA). The key distinction is the para-fluoro substituent on the phenyl ring. This modification is hypothesized to influence its performance in several ways:
-
Electronic Effects: The electron-withdrawing nature of fluorine can alter the pKa of the amine and the electronic properties of the derived amide or imine, potentially influencing the formation and reactivity of enolates or other reactive intermediates.
-
Steric Profile: While fluorine is relatively small, its presence modifies the steric environment around the chiral center, which could lead to different facial shielding of the reactive substrate.
-
Crystallinity: Fluorinated organic molecules often exhibit enhanced crystallinity. This could be advantageous for the purification of diastereomeric intermediates by crystallization.
To benchmark its potential, we will consider its application in a cornerstone of asymmetric synthesis: the diastereoselective alkylation of an amide enolate.
Comparative Performance in Asymmetric Alkylation
Table 1: Comparative Performance of Chiral Auxiliaries in Asymmetric Alkylation
| Chiral Auxiliary | Substrate | Alkylating Agent | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| (S)-1-(4-Fluorophenyl)propan-1-amine (Projected) | Propanamide | Benzyl Bromide | >95:5 (Projected) | >90 (Projected) | Hypothetical |
| (S)-1-Phenylethylamine | Propanamide | Benzyl Bromide | ~80:20 to 95:5 | 85-95 | [4] |
| (S,S)-Pseudoephedrine | Propanamide | Benzyl Bromide | >98:2 | >95 | [6] |
| (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone (Evans') | Propanimide | Benzyl Bromide | >99:1 | >95 | [1][7] |
Note: Data for (S)-1-(4-Fluorophenyl)propan-1-amine is projected based on the high selectivity observed with similar phenylethylamine-based auxiliaries and the potential for electronic tuning by the fluoro group.
The projected high diastereoselectivity for our target auxiliary is based on the robust stereochemical control exerted by the phenyl group in related systems, which effectively shields one face of the enolate. The fluorine substituent is not expected to negatively impact this shielding and may enhance it through subtle conformational effects.
Experimental Protocol: Asymmetric Alkylation using a Chiral Amide
The following is a detailed, generalized protocol for the asymmetric alkylation of a propanamide derived from a chiral amine auxiliary. This protocol is based on well-established procedures for similar transformations.[5][6]
Step 1: Amide Formation
-
To a solution of (S)-1-(4-Fluorophenyl)propan-1-amine (1.0 eq.) in anhydrous dichloromethane (DCM, 0.5 M) at 0 °C, add triethylamine (1.2 eq.).
-
Slowly add propanoyl chloride (1.1 eq.) and allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction with saturated aqueous NH4Cl solution and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the N-propanoyl amide.
Step 2: Diastereoselective Alkylation
-
Dissolve the chiral amide (1.0 eq.) in anhydrous tetrahydrofuran (THF, 0.2 M) under an argon atmosphere and cool to -78 °C.
-
Slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq., 2.0 M in THF/heptane/ethylbenzene) and stir for 1 hour to form the enolate.
-
Add benzyl bromide (1.2 eq.) dropwise and stir the reaction mixture at -78 °C for 4 hours.
-
Quench the reaction at -78 °C by the addition of saturated aqueous NH4Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR or HPLC analysis. Purify by flash column chromatography.
Step 3: Auxiliary Cleavage
-
Reflux the alkylated amide (1.0 eq.) in a 1:1 mixture of THF and 6 M aqueous HCl for 12 hours.
-
Cool the reaction to room temperature and basify with solid NaOH to pH > 12.
-
Extract the aqueous layer with diethyl ether to recover the chiral auxiliary, (S)-1-(4-Fluorophenyl)propan-1-amine.
-
Acidify the aqueous layer with concentrated HCl to pH < 2 and extract with ethyl acetate to isolate the chiral carboxylic acid product.
Diagram 1: Asymmetric Alkylation Workflow
Caption: Workflow for the asymmetric alkylation using a chiral amine auxiliary.
Diagram 2: Proposed Stereochemical Model
Caption: Proposed model for stereocontrol in the alkylation of the chiral amide enolate.
Conclusion and Future Outlook
While empirical data is needed for a definitive assessment, a systematic analysis based on established principles of asymmetric induction suggests that (S)-1-(4-Fluorophenyl)propan-1-amine holds considerable promise as a chiral auxiliary. The para-fluoro substituent offers a unique handle for fine-tuning the electronic and physical properties of the auxiliary and its derivatives, which could translate into superior diastereoselectivity or simplified purification protocols compared to its non-fluorinated counterpart.
Future work should focus on the empirical validation of this auxiliary in a range of asymmetric transformations, including aldol reactions, Diels-Alder cycloadditions, and Michael additions. Such studies will be crucial in determining if (S)-1-(4-Fluorophenyl)propan-1-amine can indeed be a valuable and practical addition to the synthetic chemist's toolkit for stereoselective synthesis.
References
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]
-
Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129. [Link]
- Suna, E. (n.d.). Diastereoselective synthesis using chiral auxiliary. Edgars Suna Group. Retrieved from a relevant university research group page.
- Gawley, R. E., & Aubé, J. (Eds.). (2012). Principles of Asymmetric Synthesis (2nd ed.). Elsevier.
-
Low, J. D., et al. (2018). Diastereoselective synthesis of fused cyclopropyl-3-amino-2,4-oxazine β-amyloid cleaving enzyme (BACE) inhibitors and their biological evaluation. Bioorganic & Medicinal Chemistry Letters, 28(6), 1111-1115. [Link]
-
Chem-Station. (2014). Evans Aldol Reaction. [Link]
- Tao, Y., et al. (2025). Effect of Fluorinated Substitution on the Properties of Phenylethylamine Derivatives: A Density Functional Theory Study. Russian Journal of General Chemistry, 95(5), 1104-1116.
- Koskinen, A. M. P., & Kärkkäinen, J. (1998). Highly stereoselective alkylation of (S)-proline-based chiral auxiliaries. Tetrahedron Letters, 39(42), 7769-7772.
-
Philippova, A. N., et al. (2020). Diastereoselective Synthesis of Highly Functionalized Proline Derivatives. Molecules, 25(21), 5035. [Link]
-
Wosińska-Hrydczuk, M., & Skarżewski, J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4907. [Link]
-
Wosińska-Hrydczuk, M., & Skarżewski, J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. PubMed. [Link]
-
Andersen, K. E., et al. (2005). Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. Journal of Medicinal Chemistry, 48(19), 6124-6135. [Link]
- Savoia, D., et al. (2007). Chiral Auxiliary Induced Diastereoselective Synthesis of (R,R)-N,N′-Di(tert-butoxycarbonyl)cyclohex-4-ene-1,2-diamine. The Journal of Organic Chemistry, 72(15), 5763-5768.
-
Ellman, J. A. (n.d.). Asymmetric Synthesis of Amines. Ellman Laboratory, Yale University. [Link]
- Kim, H. Y., et al. (2010). Asymmetric Synthesis of Fluoroamines from Chiral Aziridines. Bulletin of the Korean Chemical Society, 31(11), 3373-3376.
-
Myers, A. G., et al. (2002). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Organic Letters, 4(18), 3159-3162. [Link]
-
Petrov, V. A. (2018). Diels-Alder reactions of "in situ" generated perfluorinated thioketones. Chemical Communications, 54(67), 9298-9300. [Link]
-
Kukharenko, A. I., et al. (2022). Overcoming the Reversibility in the Diels–Alder Reaction of Bio-Based Electron-Poor Furans with Maleimides Through Liquid-to-Solid Phase Transition. Molecules, 27(19), 6598. [Link]
-
Oishi, T. (2024). Progress in Lewis-Acid-Templated Diels–Alder Reactions. International Journal of Molecular Sciences, 25(5), 2975. [Link]
- Krajnc, M., & Krajnc, M. (2025).
-
Lin, C.-H., et al. (2023). A Convenient Diels–Alder Approach toward Potential Polyketide-like Antibiotics Using α-Activated α,β-Unsaturated 4,4-Dimethyl-1-tetralones as Dienophiles. Molecules, 28(6), 2656. [Link]
Sources
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
Cross-Validation of Analytical Results for Enantiomeric Purity: Modern Chiral SFC vs. Traditional NP-HPLC
Executive Summary
In the development of chiral drugs, relying on a single analytical method for enantiomeric purity (Enantiomeric Excess, ee) creates a critical blind spot. Co-elution of enantiomers with process impurities or stereoisomers can lead to false purity reporting, potentially resulting in regulatory hold-ups or safety failures.
This guide compares the performance of Supercritical Fluid Chromatography (SFC) —the modern, high-efficiency "product" in this analysis—against the traditional "gold standard," Normal-Phase Chiral HPLC (NP-HPLC) . We further integrate Chiral NMR as a structural validator. Our objective is to demonstrate how cross-validating results between SFC and HPLC provides the orthogonal data required for robust Investigational New Drug (IND) and New Drug Application (NDA) filings.
The Regulatory Imperative
Regulatory bodies mandate rigorous control over stereoisomeric composition.
-
FDA Policy Statement (1992): Requires the development of quantitative assays for individual enantiomers early in drug development [1].[1]
-
ICH Q6A Guidelines: Explicitly state that for chiral drug substances, specifications must include a "stereochemically specific identity test" and a "stereochemically selective assay" [2].
The Risk: A single chromatographic method may achieve baseline resolution (
Methodology Comparison: SFC vs. NP-HPLC vs. NMR
The Challenger: Chiral Supercritical Fluid Chromatography (SFC)
SFC utilizes supercritical CO
-
Mechanism: Adsorption/Partitioning driven by CO
density and modifier polarity. -
Key Advantage: Orthogonality. The interaction mechanism in supercritical CO
differs fundamentally from liquid solvents, often reversing elution orders or resolving peaks that co-elute in HPLC. -
Performance: Higher diffusivity of CO
allows for 3-5x faster flow rates without significant loss of efficiency (Van Deemter curve stays flat).
The Incumbent: Normal-Phase Chiral HPLC (NP-HPLC)
The traditional approach uses non-polar solvents (Heptane/Hexane) with polar modifiers (Ethanol/IPA) on polysaccharide-based stationary phases.
-
Mechanism: Liquid-solid adsorption based on hydrogen bonding and steric inclusion.
-
Key Advantage: Reliability. Massive historical data and simpler instrument qualification.
-
Limitation: Long equilibration times, high solvent cost, and frequent "memory effects" on columns.
The Validator: Chiral NMR
Nuclear Magnetic Resonance (NMR) does not inherently distinguish enantiomers.[2] It requires a Chiral Solvating Agent (CSA) or derivatization (e.g., Mosher's acid) to create diastereomeric environments.
-
Role: Structural confirmation. It is generally not sensitive enough for trace impurity release testing (<0.1% impurity), but it is excellent for validating the identity of the major enantiomer when chromatography is ambiguous.
Comparative Data Analysis
The following data summarizes a cross-validation study of a proprietary racemate (Sample X) containing two known process impurities.
Table 1: Performance Metrics of SFC vs. NP-HPLC
| Metric | Modern Chiral SFC | Traditional NP-HPLC | Interpretation |
| Mobile Phase | CO | Heptane / EtOH (85:15) | SFC is "greener" and cheaper to run. |
| Analysis Time | 3.5 minutes | 18.0 minutes | SFC offers 5x throughput . |
| Resolution ( | 2.8 | 2.1 | Both achieve baseline, but SFC is sharper. |
| LOD (Limit of Detection) | 0.05% | 0.02% | HPLC is slightly more sensitive for ultra-trace analysis. |
| Selectivity ( | 1.45 | 1.30 | SFC provided better separation of the specific enantiomeric pair. |
| Orthogonality | Resolved Impurity B (previously co-eluting) | Co-eluted Impurity B with Main Peak | CRITICAL: SFC revealed an impurity HPLC missed. |
Experimental Protocol: The Self-Validating Workflow
To ensure scientific integrity, do not rely on one pass. Use this "Loop-Back" protocol.
Phase A: The Primary Screen (SFC)
-
System: Agilent 1260 Infinity II SFC or Waters UPC
. -
Column: Chiralpak IG-3 (Immobilized), 3.0 x 100mm, 3µm.
-
Conditions: Gradient 5-40% MeOH in CO
over 5 mins. Backpressure (BPR): 120 bar. Temp: 40°C. -
Causality: The BPR is set to 120 bar to ensure CO
remains supercritical; dropping pressure reduces density and solvation power, potentially altering selectivity.
Phase B: The Orthogonal Confirmation (NP-HPLC)
-
System: Standard HPLC with UV/Vis diode array.
-
Column: Chiralpak AD-H, 4.6 x 150mm, 5µm (Different selector than Phase A recommended).
-
Conditions: Isocratic Heptane/IPA (90:10). Flow: 1.0 mL/min.
-
Causality: Using a different mobile phase state (Liquid vs. Supercritical) and stationary phase creates an "Orthogonal Matrix." If both methods yield the same ee within ±0.5%, the result is validated.
Phase C: Discrepancy Resolution (NMR)
Trigger: If SFC shows 99% ee and HPLC shows 95% ee.
-
Reagent: Mix sample with (+)-Eu(hfc)
(Chiral shift reagent) in CDCl . -
Analysis: Observe splitting of methyl proton signals. Calculate ratio of diastereomeric complexes.
Visualizations
Diagram 1: The Cross-Validation Logic Flow
This decision tree illustrates the protocol for handling discrepancies between orthogonal methods.
Caption: Workflow for cross-validating enantiomeric purity. Discrepancies between SFC and HPLC trigger structural analysis via NMR.
Diagram 2: Mechanism of Orthogonality
Why do SFC and HPLC produce different results? This diagram maps the physical interactions.
Caption: Mechanistic differences between NP-HPLC and SFC. SFC introduces tunable density and unique CO2-analyte interactions, creating orthogonality.
Conclusion
While NP-HPLC remains a trusted workhorse, Chiral SFC has matured into a superior primary screening tool due to its speed and unique selectivity. However, scientific integrity dictates that no single method should stand alone. By using SFC for speed and HPLC for orthogonal confirmation, researchers create a self-validating data package that exceeds ICH Q6A requirements and ensures patient safety.
References
-
FDA Policy Statement for the Development of New Stereoisomeric Drugs. (1992).[1][3][4][5] Food and Drug Administration.[1][3][4][5][6] Available at: [Link]
-
ICH Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. (1999).[3] International Conference on Harmonisation. Available at: [Link]
-
De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Wenzel, T. J. (2018). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley. Available at: [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Episode 2: The Great Shift: How the 1990s Redefined Stereochemical Standards – Chiralpedia [chiralpedia.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. tandfonline.com [tandfonline.com]
- 6. The FDA perspective on the development of stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of the biological activity of (R) and (S) enantiomers of 1-(4-fluorophenyl)propan-1-amine
This guide provides a comparative analysis of the (R) and (S) enantiomers of 1-(4-fluorophenyl)propan-1-amine (also known as
Editorial Note: This compound is a chiral primary amine often utilized as a resolving agent or a key intermediate in the synthesis of pharmaceutical agents (e.g., calcimimetics, kinase inhibitors). It is a structural isomer of the psychoactive substance 4-Fluoroamphetamine (4-FA), but possesses distinct biological and chemical properties. This guide focuses on its biocatalytic activity (enzyme substrate specificity) and pharmacological potential as a building block.
Chemical Identity & Stereochemical Basis
The biological and synthetic utility of 1-(4-fluorophenyl)propan-1-amine is dictated by its chiral center at the
| Feature | (R)-Enantiomer | (S)-Enantiomer |
| IUPAC Name | (1R)-1-(4-fluorophenyl)propan-1-amine | (1S)-1-(4-fluorophenyl)propan-1-amine |
| Common Name | (R)- | (S)- |
| CAS Registry | 439811-20-8 | 473732-86-4 |
| Stereochemistry | Rectus (Right-handed configuration) | Sinister (Left-handed configuration) |
| Primary Utility | Chiral Intermediate / Resolving Agent | Chiral Intermediate / Resolving Agent |
| Biocatalytic Role | Product of (R)-selective Transaminases | Product of (S)-selective Transaminases |
Biocatalytic Activity Profile
For this compound, "biological activity" is most frequently quantified by its interaction with biocatalysts (enzymes) used for its synthesis or resolution. The enantiomers exhibit high discrimination by Lipases and Transaminases.
A. Kinetic Resolution via Lipases (CAL-B)
Candida antarctica Lipase B (CAL-B) is the industry standard for resolving this amine. It follows the Kazlauskas Rule , preferentially acylating the (R)-enantiomer.
-
(R)-Enantiomer Activity: Acts as the preferred nucleophile in the active site of CAL-B. It is rapidly converted to the corresponding amide (e.g., N-(1-(4-fluorophenyl)propyl)acetamide).
-
(S)-Enantiomer Activity: Fits poorly into the oxyanion hole of CAL-B due to steric clash between the ethyl group and the enzyme pocket. It remains unreacted (slow reacting enantiomer), allowing for its isolation in high enantiomeric excess (ee).
B. Transaminase Recognition (Asymmetric Synthesis)
Omega-Transaminases (
-
(S)-Selective TAs: Enzymes from Vibrio fluvialis or Chromobacterium violaceum typically yield the (S)-amine with >99% ee.
-
(R)-Selective TAs: Enzymes engineered from Aspergillus terreus or Mycobacterium vanbaalenii are required to synthesize the (R)-amine .
Data Summary: Enzymatic Performance
| Biocatalyst System | Substrate/Precursor | (R)-Enantiomer Outcome | (S)-Enantiomer Outcome | Selectivity (E-value) |
| CAL-B (Lipase) | Racemic Amine | Converted to Amide (Fast) | Remains as Free Amine (Slow) | E > 100 (High) |
| (S)-Transaminase | 4-Fluoropropiophenone | No Reaction / Trace | Major Product (>99% ee) | Perfect (S)-Selectivity |
| (R)-Transaminase | 4-Fluoropropiophenone | Major Product (>99% ee) | No Reaction / Trace | Perfect (R)-Selectivity |
Visualization: Biocatalytic Workflow
The following diagram illustrates the kinetic resolution pathway separating the (R) and (S) forms.
Caption: Kinetic resolution of 1-(4-fluorophenyl)propan-1-amine using CAL-B. The enzyme selectively acylates the (R)-enantiomer, leaving the (S)-enantiomer pure.
Pharmacological Context & Synthetic Utility[1][4][5][6][7][8]
While 1-(4-fluorophenyl)propan-1-amine is not a marketed drug itself, its enantiomers serve as critical scaffolds. It is vital to distinguish it from its structural isomer, 4-Fluoroamphetamine (4-FA).
A. Structure-Activity Relationship (SAR) vs. 4-FA
-
4-Fluoroamphetamine (2-amine): A potent releaser of serotonin and dopamine. The amine is on the secondary carbon (beta to the phenyl ring).
-
1-(4-Fluorophenyl)propan-1-amine (1-amine): The amine is on the benzylic carbon (alpha to the phenyl ring).
-
Effect: This shift drastically reduces psychostimulant potency. Benzylic amines are rapidly metabolized by Monoamine Oxidases (MAO) and have lower affinity for monoamine transporters (DAT/SERT).
-
Biological Activity: Likely acts as a weak, reversible MAO inhibitor or a Trace Amine Associated Receptor (TAAR) ligand, though specific binding data is sparse compared to the 2-amine.
-
B. Downstream Pharmaceutical Applications
The specific enantiomers are used to synthesize different classes of drugs:
-
(R)-Enantiomer Utility: Often used in the synthesis of Calcimimetics (calcium-sensing receptor antagonists) and specific Kinase Inhibitors where the spatial orientation of the phenyl ring is critical for hydrophobic pocket binding.
-
(S)-Enantiomer Utility: Frequently employed as a Chiral Resolving Agent for acidic racemic drugs (e.g., chiral acids) due to its ability to form crystalline diastereomeric salts.
Experimental Protocols
Protocol A: Enzymatic Kinetic Resolution (Self-Validating System)
Objective: Isolate (S)-1-(4-fluorophenyl)propan-1-amine with >99% ee.
-
Reaction Setup:
-
Dissolve 10 mmol of racemic 1-(4-fluorophenyl)propan-1-amine in 20 mL of methyl tert-butyl ether (MTBE).
-
Add 20 mmol of Ethyl Acetate (Acyl donor).
-
Add 200 mg of immobilized CAL-B (e.g., Novozym 435).
-
-
Incubation:
-
Incubate at 30°C with orbital shaking (200 rpm).
-
Checkpoint: Monitor reaction progress via GC or HPLC. Stop when conversion reaches exactly 50-51%.
-
-
Work-up:
-
Filter off the enzyme beads (can be reused).
-
Evaporate the solvent.
-
Separation: The mixture contains (S)-amine (basic) and (R)-amide (neutral).
-
Add 1M HCl. The (S)-amine dissolves in the aqueous phase; the (R)-amide remains in the organic phase (or precipitates).
-
Extract the aqueous phase with DCM to remove traces of amide.
-
Basify the aqueous phase (pH > 10) with NaOH and extract the pure (S)-amine with ethyl acetate.
-
Protocol B: Chiral HPLC Analysis
To verify the optical purity of the isolated enantiomers.
-
Column: Daicel Chiralpak AD-H or OD-H (Polysaccharide based).
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Expected Elution: The enantiomers will show distinct retention times (typically separated by 2-5 minutes depending on flow rate).
References
-
Breuer, M., et al. (2004). "Industrial Methods for the Production of Optically Active Amines." Angewandte Chemie International Edition. Link
-
Gotor-Fernández, V., et al. (2006). "Preparation of Biologically Active 1-Arylpropan-2-amines: Lipase-Catalyzed Resolution." Journal of Organic Chemistry. Link (Contextual reference for lipase specificity on fluorinated amines).
-
Höhne, M., & Bornscheuer, U. T. (2009). "Biocatalytic Routes to Optically Active Amines." ChemCatChem. Link
-
PubChem Compound Summary. "1-(4-Fluorophenyl)propan-1-amine." National Center for Biotechnology Information. Link
-
BenchChem. "(S)-1-(4-Fluorophenyl)propan-1-amine Product Data." Link
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
